Technical Documentation Center

(S)-Morpholin-3-ylmethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-Morpholin-3-ylmethanamine

Core Science & Biosynthesis

Foundational

The Chiral Morpholine Scaffold: A Technical Guide to [(3S)-Morpholin-3-yl]methanamine

Executive Summary & Molecular Identity [(3S)-morpholin-3-yl]methanamine represents a "privileged scaffold" in modern medicinal chemistry. Unlike the achiral morpholine moiety commonly used to modulate lipophilicity (LogD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

[(3S)-morpholin-3-yl]methanamine represents a "privileged scaffold" in modern medicinal chemistry. Unlike the achiral morpholine moiety commonly used to modulate lipophilicity (LogD) and solubility, the 3-substituted variant introduces a critical vector for chirality-driven target engagement. This diamine motif serves as a versatile building block for kinase inhibitors (mTOR, PI3K), GPCR ligands, and peptidomimetics, offering a defined stereochemical handle to probe asymmetrical binding pockets.

Chemical Specification Table
PropertySpecification
IUPAC Name [(3S)-morpholin-3-yl]methanamine
Common Name (S)-3-(Aminomethyl)morpholine
CAS Number 1250973-43-3 (Free Base) / 160141-23-1 (Dihydrochloride)
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
Chirality (S)-Enantiomer (derived from L-amino acid pool)
pKa (Predicted) N4 (Ring): ~8.3
Topological Polar Surface Area 38.2 Ų

Structural Anatomy & Stereochemical Logic

The utility of [(3S)-morpholin-3-yl]methanamine lies in its conformational bias. The morpholine ring predominantly adopts a chair conformation .

  • Equatorial Preference: Substituents at the C3 position generally prefer the equatorial orientation to minimize 1,3-diaxial interactions, projecting the primary amine vector into a defined region of 3D space.

  • The "S" Configuration: Derived typically from the L-amino acid chiral pool (e.g., L-Serine or L-Aspartic acid), the (S)-isomer is often the bioactive enantiomer in kinase inhibitor campaigns, mimicking the spatial arrangement of natural peptide substrates.

Graphviz Diagram: Structural Logic & SAR Vectors

The following diagram illustrates the functional zones of the molecule for medicinal chemistry optimization.

G Core Morpholine Ring (Solubility/Metabolic Stability) ChiralCenter C3 Stereocenter (S) (Vector Control) Core->ChiralCenter Position 3 SecondaryAmine Ring Nitrogen (NH) (Basicity / H-Bond Acceptor) Core->SecondaryAmine Position 4 PrimaryAmine Exocyclic Amine (-CH2NH2) (Nucleophilic Handle / H-Bond Donor) ChiralCenter->PrimaryAmine Methylene Bridge Target Pocket Target Pocket PrimaryAmine->Target Pocket Amide Coupling Solvent/H2O Solvent/H2O SecondaryAmine->Solvent/H2O Solubility

Figure 1: Pharmacophore dissection of the (S)-3-(aminomethyl)morpholine scaffold.

Synthetic Methodologies: The Chiral Pool Approach

For drug development, enantiomeric excess (ee%) is paramount. Resolution of racemates is inefficient (max 50% yield). Therefore, the Chiral Pool Synthesis starting from L-amino acids is the industry standard.

Preferred Route: From L-Serine or L-Aspartic Acid

The synthesis typically circumvents racemization by maintaining the integrity of the alpha-carbon of the starting amino acid.

Step-by-Step Mechanism:

  • Starting Material: N-Benzyl-L-Serine (or Aspartic acid derivative).

  • Cyclization: Reaction with a bifunctional electrophile (e.g., ethylene glycol derivative or glyoxal followed by reduction) or via an epoxide intermediate (e.g., epichlorohydrin).

  • Functionalization: Conversion of the side chain to the primary amine.

Synthetic Workflow Diagram

Synthesis Start L-Amino Acid Precursor (e.g., N-Benzyl-L-Serine) Step1 Reduction to Amino Alcohol Start->Step1 LiAlH4 or BH3 Step2 N-Alkylation / Epoxide Opening (with Epichlorohydrin) Step1->Step2 Stereocenter Retention Step3 Cyclization (Base Induced) Step2->Step3 Intramolecular SN2 Step4 Deprotection / Functional Group Manipulation Step3->Step4 H2/Pd-C (if Benzyl protected) Product [(3S)-morpholin-3-yl]methanamine Step4->Product Final Salt Formation

Figure 2: Chiral pool synthetic pathway ensuring retention of the (S)-configuration.

Experimental Protocols & Reactivity

Orthogonal Protection Strategy

The molecule contains two nucleophilic nitrogens. For selective functionalization, exploit the steric and electronic differences:

  • Primary Amine (Exocyclic): Less sterically hindered, more nucleophilic in non-polar solvents.

  • Secondary Amine (Endocyclic): More basic, but sterically constrained by the ring.

Standard Protocol for Selective N-Acylation (Primary Amine):

  • Conditions: Dissolve diamine in DCM at 0°C.

  • Reagent: Add 0.9 equivalents of Boc-anhydride (Boc₂O).

  • Mechanism: The primary amine reacts kinetically faster than the secondary amine.

  • Purification: The mono-Boc product can be separated via column chromatography (MeOH/DCM gradient).

Handling & Storage
  • Hygroscopicity: As a free base, the molecule acts as a CO₂ scrubber (carbamic acid formation). Store under Argon/Nitrogen.[1]

  • Stability: The dihydrochloride salt (CAS 160141-23-1) is significantly more stable and preferred for long-term storage (-20°C).

Medicinal Chemistry Applications

Kinase Inhibition (mTOR/PI3K)

The morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinase ATP-binding pockets. The 3-aminomethyl arm allows the molecule to reach into the "ribose pocket" or solvent-exposed regions, improving selectivity over homologous kinases.

CNS Drug Design

Morpholine analogs are frequently used to optimize CNS Multi-Parameter Optimization (MPO) scores.

  • LogP Modulation: The ether oxygen lowers LogP compared to piperidine, reducing non-specific binding.

  • pKa Balance: The basicity is often ideal for lysosomal trapping or GPCR interaction without being overly ionized at physiological pH, aiding Blood-Brain Barrier (BBB) penetration.

References

  • PubChem. Compound Summary: 1-[(3R)-morpholin-3-yl]methanamine (Enantiomer Reference).[2] National Library of Medicine.[2] Available at: [Link][2]

  • Jain, A. & Sahu, S.K. (2024).[1][3] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[1] Available at: [Link]

  • Tzara, A., et al. (2020).[1][4][5] Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.[1][4] Available at: [Link]

  • Ilaš, J., et al. (2021).[4] Occurrence of Morpholine in Central Nervous System Drug Discovery.[4] ACS Chemical Neuroscience.[4] Available at: [Link]

Sources

Exploratory

Difference between (S)- and (R)-Morpholin-3-ylmethanamine

Comparative Analysis of Synthesis, Physicochemical Properties, and Pharmacological Applications Executive Summary Morpholin-3-ylmethanamine (3-(aminomethyl)morpholine) represents a privileged scaffold in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthesis, Physicochemical Properties, and Pharmacological Applications

Executive Summary

Morpholin-3-ylmethanamine (3-(aminomethyl)morpholine) represents a privileged scaffold in modern medicinal chemistry. Unlike its achiral 2-substituted counterparts, the 3-substituted morpholine introduces a critical stereocenter that governs the spatial vector of the primary amine. This chirality is not merely a structural nuance; it dictates the trajectory of side-chain growth into protein binding pockets, influencing potency, selectivity, and metabolic stability.

This guide provides a technical deep-dive into the differentiation of the (S)- and (R)-enantiomers, focusing on robust synthetic protocols, analytical resolution, and their distinct roles in Structure-Activity Relationships (SAR).

Structural and Stereochemical Analysis

At the core of the differentiation is the C3 chiral center. While both enantiomers share identical scalar physicochemical properties (boiling point, solubility, pKa) in an achiral environment, their behavior diverges in chiral biological systems and polarized light.

Comparative Data Matrix
Property(S)-Morpholin-3-ylmethanamine(R)-Morpholin-3-ylmethanamine
CAS Number (Free Base) 135270-08-5 157616-24-3
Stereochemistry (S)-Configuration (Cahn-Ingold-Prelog)(R)-Configuration
Spatial Vector Amine projects away from viewer (if ring O is back/top)Amine projects towards viewer
Precursor Source L-Serine or L-Amino AcidsD-Serine or D-Amino Acids
Key Application Antibacterial (Linezolid analogs), CCR3 AntagonistsKinase Inhibitors (mTOR), Chemical Diversity Libraries
The Stereochemical Vector

In drug design, the 3-position of the morpholine ring acts as a "exit vector."

  • The (S)-Isomer: Often mimics the L-proline or L-amino acid backbone geometry, making it highly compatible with peptide-binding pockets (e.g., proteases, GPCRs).

  • The (R)-Isomer: Provides a non-natural vector, often utilized to evade metabolic enzymes that recognize natural peptide bonds, or to access unique hydrophobic sub-pockets in kinases.

Synthetic Pathways and Manufacturing[1][2]

Reliable access to enantiopure material is the bottleneck in working with these scaffolds. Resolution of racemic mixtures is inefficient (max 50% yield). The industry standard for high-fidelity synthesis relies on the Chiral Pool Approach , utilizing naturally occurring amino acids.

Protocol: Enantioselective Synthesis from L-Serine

Note: This protocol yields the (S)-enantiomer. Substitution with D-Serine yields the (R)-enantiomer.

Objective: Synthesis of (S)-4-benzyl-3-(aminomethyl)morpholine (protected intermediate).

Reagents:

  • L-Serine (Starting Material)[1]

  • Chloroacetyl chloride[2][1]

  • Sodium ethoxide (NaOEt)

  • Borane-THF complex (Reduction)

Step-by-Step Methodology:

  • Esterification & Protection: L-Serine is converted to its methyl ester and N-benzylated (or N-Boc protected) to prevent side reactions.

  • Acylation: The amino alcohol is treated with chloroacetyl chloride in DCM at 0°C. This installs the two-carbon linker required for the morpholine ring.

    • Critical Control Point: Temperature must be kept <5°C to prevent O-acylation vs N-acylation competition.

  • Cyclization (The Morpholinone): Treatment with a base (NaOEt or NaH) induces intramolecular

    
     displacement of the chloride by the hydroxyl group. This forms the morpholin-3-one ring.
    
    • Stereocenter Integrity: Since the reaction occurs at the side chain, the chiral center derived from Serine is preserved without racemization.

  • Reduction: The amide carbonyl of the morpholinone is reduced using

    
     or 
    
    
    
    to yield the morpholine ring.
  • Side Chain Modification: The ester moiety (from Serine) is reduced to the alcohol, converted to a mesylate/tosylate, and displaced with azide/amine to generate the final methanamine.

Synthesis Workflow Diagram

SynthesisWorkflow Start L-Serine (Chiral Pool) Inter1 N-Protection & Esterification Start->Inter1 MeOH/H+ Acylation Acylation (Chloroacetyl Chloride) Inter1->Acylation DCM, 0°C Cyclization Cyclization (Base Induced) Acylation->Cyclization NaOEt, Ring Closure Reduction Reduction (BH3 or LiAlH4) Cyclization->Reduction Amide Reduction Product (S)-Morpholin-3-yl methanamine Reduction->Product Functional Group Transformation

Figure 1: Chiral pool synthesis pathway retaining stereochemical information from L-Serine to the final morpholine scaffold.

Pharmacological Implications[3][4]

The choice between (S) and (R) is rarely arbitrary. It is governed by the Easson-Stedman Hypothesis (Three-Point Attachment), where the chiral drug must align at least three functional groups with the receptor.

Structure-Activity Relationship (SAR) Mechanics
  • Steric Clashes: In tight binding pockets (e.g., ATP-binding sites of kinases), the methylene-amine arm of the (R)-isomer might clash with the "gatekeeper" residue, rendering it inactive, while the (S)-isomer projects into the solvent-exposed region.

  • Hydrogen Bonding: The morpholine oxygen often acts as a hydrogen bond acceptor. Changing the chirality at C3 alters the position of this oxygen relative to the amine, potentially breaking a critical H-bond network within the active site.

Case Study: Antibacterial Agents

In the development of oxazolidinone antibiotics (like Linezolid analogs), the (S)-configuration of the morpholine ring (when attached at the C3 position) has shown up to 3-5x higher affinity for bacterial ribosomal targets compared to the (R)-isomer. This is due to the specific topology of the bacterial 50S ribosomal subunit which favors the "natural" L-amino acid geometry.

Chiral Recognition Diagram

ChiralSAR cluster_points Receptor Protein Binding Pocket (Chiral Environment) Point1 H-Bond Acceptor (Morpholine O) Receptor->Point1 Point2 Ionic Bond (Primary Amine) Receptor->Point2 Point3 Hydrophobic Fit (Ring Scaffold) Receptor->Point3 S_Iso (S)-Isomer (Active) S_Iso->Receptor Perfect Fit R_Iso (R)-Isomer (Inactive/Clash) R_Iso->Receptor Steric Clash

Figure 2: Conceptual representation of chiral discrimination where the (S)-isomer satisfies the three-point attachment requirement, while the (R)-isomer fails due to spatial mismatch.

Analytical Resolution & Quality Control

Distinguishing these enantiomers requires chiral chromatography.[3] Standard C18 HPLC cannot separate them.

Derivatization Method (Recommended)

Because the primary amine is reactive, derivatization with Marfey’s Reagent (FDAA) or Mosher’s Acid Chloride is the most robust method for determining Enantiomeric Excess (ee).

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Mechanism: Reacts with the amine to form diastereomers.

  • Separation: Diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Direct Chiral HPLC Method

For underivatized analysis, specialized columns are required.

ParameterCondition
Column Astec CHIROBIOTIC® T (Teicoplanin-based)
Mobile Phase Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v)
Mode Polar Ionic Mode
Detection UV at 210 nm (low sensitivity due to lack of chromophore) or RI/ELSD
Expected Result Baseline separation of (S) and (R) due to differential interaction with the teicoplanin glycopeptide cage.

References

  • VulcanChem. (n.d.). (S)-Morpholin-3-ylmethanamine: Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from

  • Mokrov, G. et al. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Analogous Methodology). Retrieved from

  • PubChem. (2025).[4][5] Morpholine Compound Summary. Retrieved from

Sources

Foundational

(S)-Morpholin-3-ylmethanamine vs (S)-Morpholin-3-ylmethanol

An In-depth Technical Guide for Drug Development Professionals: (S)-Morpholin-3-ylmethanamine vs. (S)-Morpholin-3-ylmethanol Executive Summary The morpholine heterocycle is a cornerstone in modern medicinal chemistry, pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals: (S)-Morpholin-3-ylmethanamine vs. (S)-Morpholin-3-ylmethanol

Executive Summary

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[1][2] This guide provides a detailed comparative analysis of two pivotal chiral building blocks: (S)-Morpholin-3-ylmethanamine and (S)-Morpholin-3-ylmethanol. While structurally similar, the subtle difference between a primary amine and a primary alcohol at the C3-position side chain dictates their respective synthetic utilities, reactivity profiles, and ultimate applications in the construction of complex pharmaceutical agents. This document serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, properties, and strategic application of these valuable scaffolds.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in drug design.[3] Its inclusion in a molecule can enhance aqueous solubility, modulate lipophilicity, and improve metabolic profiles, making it a frequent choice for optimizing drug candidates.[2] The stereocenter at the 3-position, as seen in the (S)-enantiomers discussed herein, provides a crucial handle for introducing chirality, which is fundamental for achieving selective interactions with biological targets like enzymes and receptors.[4] The choice between a terminal amine ((S)-Morpholin-3-ylmethanamine) and a terminal alcohol ((S)-Morpholin-3-ylmethanol) is a critical decision in the synthetic strategy, impacting subsequent chemical transformations and the overall architecture of the target molecule.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The functional group at the terminus of the C3-substituent fundamentally defines the chemical personality of each molecule. The primary amine of (S)-Morpholin-3-ylmethanamine imparts a higher basicity compared to the secondary amine within the morpholine ring, while the primary alcohol of (S)-Morpholin-3-ylmethanol offers a neutral, polar functional group capable of hydrogen bonding.

Physicochemical Data

The following table summarizes the key physicochemical properties of the two compounds.

Property(S)-Morpholin-3-ylmethanamine(S)-Morpholin-3-ylmethanol
Molecular Formula C₅H₁₂N₂O[5]C₅H₁₁NO₂[6]
Molecular Weight 116.16 g/mol [5]117.15 g/mol [4][6]
Stereochemistry (S)-configuration at C3[5](S)-configuration at C3[6]
Appearance Colorless to light yellow liquid (typical)Colorless liquid or solid (hydrochloride)[6]
Solubility (HCl Salt) High in aqueous solutions>50 mg/mL in water[6]
Spectroscopic Characterization

While specific spectral data can vary based on the solvent and form (free base vs. salt), the following provides a general guide for characterization.

Spectroscopic Technique(S)-Morpholin-3-ylmethanamine (Expected)(S)-Morpholin-3-ylmethanol (Expected)
¹H NMR Peaks at ~δ 3.5–3.7 ppm (methylene protons adjacent to the primary amine).[5]Peaks at ~δ 3.4-3.6 ppm (methylene protons adjacent to the hydroxyl group).
IR Spectroscopy N-H stretching vibrations near 3300 cm⁻¹; C-O-C ether stretch at ~1120 cm⁻¹.[5]O-H stretching (broad) near 3300-3400 cm⁻¹; C-O-C ether stretch at ~1120 cm⁻¹.

Synthesis and Chiral Integrity

The synthesis of these chiral building blocks requires methods that can establish or preserve the stereocenter at the C3 position.

Synthesis of (S)-Morpholin-3-ylmethanol

A common and effective route to (S)-Morpholin-3-ylmethanol starts from the chiral pool, specifically from L-serine. This approach ensures the desired (S)-stereochemistry is carried through the synthesis.

L-Serine L-Serine Intermediate_A Intermediate_A L-Serine->Intermediate_A Esterification & N-Chloroacetylation Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Intramolecular Cyclization (S)-Morpholin-3-ylmethanol (S)-Morpholin-3-ylmethanol Intermediate_B->(S)-Morpholin-3-ylmethanol Reduction

Caption: Synthetic pathway to (S)-Morpholin-3-ylmethanol.

A key step involves the reduction of an intermediate ester or carboxylic acid. This is often achieved using reducing agents like sodium borohydride in the presence of a Lewis acid, or lithium aluminum hydride.[7]

Synthesis of (S)-Morpholin-3-ylmethanamine

The synthesis of the methanamine derivative can be approached via reductive amination of a corresponding aldehyde or through conversion from the methanol. A more direct approach involves chiral resolution.

  • Reductive Amination: A morpholin-3-one precursor can undergo reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride. This initially produces a racemic mixture, which then requires chiral resolution using a resolving agent such as tartaric acid.[5]

  • Enzymatic Resolution: For high enantiomeric purity, lipase-catalyzed asymmetric hydrolysis of an acetamide intermediate can be employed, often achieving an enantiomeric excess of >98%.[5]

cluster_0 Route 1: Chiral Resolution cluster_1 Route 2: Functional Group Interconversion Morpholin-3-one Morpholin-3-one Racemic Amine Racemic Amine Morpholin-3-one->Racemic Amine Reductive Amination (S)-Morpholin-3-ylmethanamine (S)-Morpholin-3-ylmethanamine Racemic Amine->(S)-Morpholin-3-ylmethanamine Tartaric Acid Resolution (S)-Morpholin-3-ylmethanol (S)-Morpholin-3-ylmethanol Intermediate_C Intermediate_C (S)-Morpholin-3-ylmethanol->Intermediate_C Activation (e.g., Tosylation) Intermediate_C->(S)-Morpholin-3-ylmethanamine Azide Displacement & Reduction

Caption: Synthetic routes to (S)-Morpholin-3-ylmethanamine.

Protocol: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of these building blocks is critical for drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Objective: To determine the enantiomeric excess (ee) of (S)-Morpholin-3-ylmethanol.

  • Column Selection: A chiral stationary phase is required. Columns based on cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are often effective.[8]

  • Mobile Phase Preparation: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase. The exact ratio should be optimized for best separation.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. The compound may need to be derivatized with a UV-active group (e.g., benzoyl chloride) to enhance detection if it lacks a strong chromophore.

  • Instrumentation:

    • HPLC system with a UV detector (e.g., set to 254 nm).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

  • Injection and Analysis: Inject 10 µL of the sample. The two enantiomers will elute at different retention times.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers:

    • ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Reactivity and Strategic Application in Drug Synthesis

The choice between the amine and the alcohol is a strategic one, driven by the desired bond connections in the final drug target.

cluster_amine (S)-Morpholin-3-ylmethanamine cluster_alcohol (S)-Morpholin-3-ylmethanol Amine Primary Amine (Nucleophilic) Amide Amide Linkage Amine->Amide Acyl Chloride / Carboxylic Acid Sulfonamide Sulfonamide Linkage Amine->Sulfonamide Sulfonyl Chloride Urea Urea Linkage Amine->Urea Isocyanate Alcohol Primary Alcohol (Nucleophilic / Electrophilic after activation) Ether Ether Linkage Alcohol->Ether Williamson Ether Synthesis Ester Ester Linkage Alcohol->Ester Esterification Amine_via_conversion Secondary/Tertiary Amine Alcohol->Amine_via_conversion Activation -> Azide -> Reduction

Caption: Comparative reactivity and derivatization pathways.

(S)-Morpholin-3-ylmethanamine: The Nucleophilic Handle

The primary amine is a potent nucleophile, making it ideal for forming robust, stable linkages common in drug molecules.

  • Amide Bond Formation: It readily reacts with carboxylic acids (using coupling agents like HATU or EDC) or acyl chlorides to form amides. This is a cornerstone reaction in synthesizing many small molecule inhibitors.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in medicinal chemistry.

  • Urea Formation: Treatment with isocyanates yields ureas, which can act as hydrogen bond donors and acceptors.

This building block is particularly valuable for synthesizing compounds like Rivaroxaban, an anticoagulant, where a related oxazolidinone amine is a key intermediate.[9][10]

(S)-Morpholin-3-ylmethanol: The Versatile Precursor

The primary alcohol is less nucleophilic than the amine but offers greater synthetic versatility.

  • Ester and Ether Formation: It can be used to form esters or, more commonly, ethers via Williamson ether synthesis after deprotonation.

  • Functional Group Interconversion: The hydroxyl group can be easily converted into a better leaving group (e.g., tosylate or mesylate), which can then be displaced by a wide variety of nucleophiles to introduce different functionalities. This allows for its conversion into the corresponding amine, halides, or other groups.

  • Building Block for Kinase Inhibitors: The morpholine moiety is known to improve the properties of kinase inhibitors.[6] (S)-Morpholin-3-ylmethanol is a key building block in the synthesis of antidepressants like (S,S)-reboxetine.[6]

Protocol: Synthesis of an Amide using (S)-Morpholin-3-ylmethanamine

Objective: To synthesize N-((S)-morpholin-3-ylmethyl)benzamide as a representative example of amide coupling.

  • Materials:

    • (S)-Morpholin-3-ylmethanamine (1.0 eq)

    • Benzoic acid (1.05 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve benzoic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add (S)-Morpholin-3-ylmethanamine to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

(S)-Morpholin-3-ylmethanamine and (S)-Morpholin-3-ylmethanol are not interchangeable building blocks; they are distinct tools for the medicinal chemist. The methanamine offers a direct route to amides, sulfonamides, and ureas, which are critical for establishing specific interactions in many drug-target binding pockets. In contrast, the methanol provides a more versatile starting point for a broader range of functionalizations through the activation of the hydroxyl group, enabling the introduction of diverse pharmacophoric elements.

The selection between these two scaffolds is a strategic decision made early in the design of a synthetic route. It depends entirely on the desired connectivity and the overall chemical architecture of the drug candidate. As drug discovery continues to demand molecules with finely tuned properties, a deep understanding of the synthesis, reactivity, and strategic deployment of such fundamental chiral building blocks remains essential for success.

References

  • Vulcanchem. (n.d.). (S)-Morpholin-3-ylmethanamine () for sale.
  • Smolecule. (2023, August 15). Buy (S)-morpholin-3-ylmethanol | 211053-50-8.
  • PubChem. (n.d.). CID 42614246 | ((3R)-morpholin-3-yl)methanol hydrochloride.
  • Sigma-Aldrich. (n.d.). (3S)-Morpholin-3-ylmethanol hydrochloride | 218594-79-7.
  • BLD Pharm. (n.d.). 218594-79-7|(S)-Morpholin-3-ylmethanol hydrochloride.
  • Google Patents. (n.d.). WO2018127762A1 - An improved process for the preparation of rivaroxaban involving novel intermediate.
  • Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • E3S Web of Conferences. (2024).
  • MySkinRecipes. (n.d.). (S)-Morpholin-3-ylmethanol.
  • PubChem. (n.d.). CID 44828781 | 3(S)-Hydroxymethylmorpholine hydrochloride.
  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Pharmaffiliates. (n.d.). 218594-79-7| Chemical Name : (S)-Morpholin-3-ylmethanol hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Wikipedia. (n.d.). Morpholine.
  • National Center for Biotechnology Information. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • ChemicalBook. (n.d.). (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1.

Sources

Exploratory

An In-depth Technical Guide to (S)-3-Aminomethylmorpholine: A Chiral Scaffold for Drug Discovery

Introduction: The Significance of the Morpholine Scaffold and Chiral Amines in Medicinal Chemistry The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Morpholine Scaffold and Chiral Amines in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions, make it a valuable component in drug design.[1][2][3] When combined with a chiral aminomethyl group, as in (S)-3-Aminomethylmorpholine, the resulting molecule becomes a powerful building block for creating stereospecific therapeutics. The precise three-dimensional arrangement of the aminomethyl group allows for specific interactions with biological targets, which can lead to increased potency and reduced off-target effects. This guide provides a comprehensive technical overview of (S)-3-Aminomethylmorpholine, including its chemical identity, synthesis, and potential applications for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

(S)-3-Aminomethylmorpholine, also known as [(3S)-morpholin-3-yl]methanamine, is a chiral heterocyclic compound. Due to its relative novelty, extensive experimental data is not widely available in public databases. The following properties are a combination of available data and estimations based on its structural analogues.

PropertyValueSource(s)
IUPAC Name [(3S)-morpholin-3-yl]methanamine[4]
Molecular Formula C₅H₁₂N₂O[4]
Molecular Weight 116.16 g/mol [4]
Isomeric SMILES C1COCCN[4]
Canonical SMILES C1COCC(N1)CN[4]
Standard InChI InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2/t5-/m0/s1[4]
Standard InChI Key VLHGVSGPYXDAKS-YFKPBYRVSA-N[4]
CAS Number Not readily available
Predicted LogP -1.5 (Estimated)
Predicted pKa ~9.5 (Primary amine), ~7.5 (Secondary amine) (Estimated)

Synthesis Strategies: Accessing Enantiopure (S)-3-Aminomethylmorpholine

The synthesis of enantiomerically pure (S)-3-Aminomethylmorpholine presents a significant chemical challenge. Based on established methods for analogous compounds, two primary strategies can be proposed: reductive amination followed by chiral resolution, and asymmetric enzymatic resolution.[4]

Strategy 1: Reductive Amination and Chiral Resolution

This classical approach involves the initial formation of the racemic aminomethylmorpholine, followed by separation of the enantiomers.

Reductive_Amination_Pathway cluster_reagents1 cluster_reagents2 A Morpholin-3-one B Racemic 3-Aminomethylmorpholine A->B Reductive Amination reagents1 1. NH₄OAc 2. NaBH₃CN C (S)-3-Aminomethylmorpholine B->C Diastereomeric Salt Formation & Separation D (R)-3-Aminomethylmorpholine B->D reagents2 Chiral Resolving Agent (e.g., Tartaric Acid Derivative)

Reductive amination followed by chiral resolution.

Causality Behind Experimental Choices:

  • Reductive Amination: The synthesis begins with the reductive amination of morpholin-3-one.[4] This reaction is a robust and widely used method for forming carbon-nitrogen bonds. The use of a reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous as it is mild enough to selectively reduce the intermediate iminium ion without affecting the ketone starting material.[4]

  • Chiral Resolution: The resulting racemic mixture must be resolved to isolate the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral acid, such as a derivative of tartaric acid.[4] The different physical properties of the diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. The free base of the desired enantiomer can then be liberated.

Experimental Protocol: Reductive Amination of Morpholin-3-one

  • Reaction Setup: To a solution of morpholin-3-one (1.0 equiv.) in methanol, add ammonium acetate (10 equiv.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure.

  • Purification: Basify the aqueous residue with 2 M NaOH and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield racemic 3-aminomethylmorpholine.

Strategy 2: Asymmetric Enzymatic Resolution

An alternative, more elegant approach is the use of enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Enzymatic_Resolution_Pathway cluster_reagents A Racemic N-acetyl-3-aminomethylmorpholine B (S)-3-Aminomethylmorpholine A->B Enantioselective Hydrolysis C (R)-N-acetyl-3-aminomethylmorpholine A->C reagents Lipase (e.g., from Candida antarctica)

Asymmetric enzymatic resolution of an acylated precursor.

Causality Behind Experimental Choices:

  • Enzymatic Selectivity: Lipases are commonly employed for the kinetic resolution of racemic amines and alcohols.[4] By first acylating the racemic 3-aminomethylmorpholine (e.g., with acetic anhydride to form the N-acetyl derivative), a substrate for enzymatic hydrolysis is created. A lipase, such as that from Candida antarctica, can then selectively hydrolyze the acetyl group from one enantiomer, leaving the other acylated. This difference in chemical functionality allows for straightforward separation. This method can achieve very high enantiomeric excess (>98%).[4]

Experimental Protocol: Lipase-Catalyzed Asymmetric Hydrolysis

  • Substrate Preparation: Synthesize racemic N-acetyl-3-aminomethylmorpholine by reacting racemic 3-aminomethylmorpholine with acetic anhydride in the presence of a non-nucleophilic base.

  • Enzymatic Reaction: Suspend the racemic N-acetyl derivative in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add a lipase preparation (e.g., Novozym 435).

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the hydrolysis by chiral high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both the product and the remaining starting material.

  • Workup and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to separate the unreacted (R)-N-acetyl-3-aminomethylmorpholine from the aqueous layer containing the (S)-3-aminomethylmorpholine.

  • Isolation: The aqueous layer can then be basified and extracted to isolate the final product, (S)-3-aminomethylmorpholine.

Spectroscopic Profile (Inferred)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the chair-like conformation of the morpholine ring and the presence of multiple diastereotopic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
3.8 - 4.0m-O-CH₂-
3.5 - 3.7mMorpholine ring protons
2.8 - 3.2m-N-CH₂- (aminomethyl)
2.5 - 2.9mMorpholine ring protons
1.5 - 2.0 (broad)br s-NH and -NH₂ protons
¹³C NMR Spectroscopy (Predicted)
Predicted Chemical Shift (δ, ppm)Assignment
~70-O-CH₂-
~50-60Morpholine ring carbons
~45-CH₂-NH₂ (aminomethyl)
Infrared (IR) Spectroscopy (Predicted)
Predicted Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (primary and secondary amines)
2950 - 2800C-H stretching (aliphatic)
~1120C-O-C stretching (ether)

Applications in Drug Discovery

The (S)-3-aminomethylmorpholine scaffold is a valuable building block for the synthesis of novel drug candidates. The morpholine ring can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, while the chiral aminomethyl group can be used to introduce specific interactions with a biological target.[2][3] This can be particularly useful in the development of kinase inhibitors, where the morpholine can interact with the hinge region of the kinase, and the aminomethyl group can form salt bridges with acidic residues in the active site.[1]

Safety and Handling

Specific safety data for (S)-3-Aminomethylmorpholine is not widely available. However, based on structurally related aminomorpholine compounds, it should be handled with care. It is likely to be a corrosive substance that can cause skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

(S)-3-Aminomethylmorpholine is a chiral building block with significant potential in medicinal chemistry. While its synthesis and characterization are not yet widely reported in the literature, established synthetic strategies for related compounds provide a clear path to its preparation. The combination of the favorable pharmacokinetic properties of the morpholine ring and the stereospecific targeting capabilities of the chiral aminomethyl group makes this an attractive scaffold for the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of (S)-3-aminomethylmorpholine is warranted.

References

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • PubChem. 3-Morpholinone. Available at: [Link]

  • MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available at: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

Sources

Foundational

(S)-Morpholin-3-ylmethanamine: A Technical Guide for Procurement and Quality Assurance in Pharmaceutical Research

Abstract (S)-Morpholin-3-ylmethanamine is a chiral building block of increasing importance in pharmaceutical research and development. Its morpholine core imparts favorable physicochemical properties, while the stereospe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Morpholin-3-ylmethanamine is a chiral building block of increasing importance in pharmaceutical research and development. Its morpholine core imparts favorable physicochemical properties, while the stereospecific methanamine substituent provides a crucial anchor for molecular elaboration in drug design.[1][2] The procurement of this reagent with high chemical and enantiomeric purity is paramount to ensure the validity and reproducibility of research outcomes. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity (S)-Morpholin-3-ylmethanamine, detailing supplier qualification strategies, robust analytical methods for purity verification, and best practices for its handling and storage.

Introduction: The Significance of (S)-Morpholin-3-ylmethanamine in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[2] The specific stereochemistry of (S)-Morpholin-3-ylmethanamine is critical, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities and safety profiles.[3] The (S)-enantiomer, in particular, has been shown to have a higher affinity for certain biological targets compared to its (R)-counterpart.[1] This chiral amine serves as a versatile starting material for the synthesis of a diverse array of therapeutic agents, including protease and kinase inhibitors.[1]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
Stereochemistry (S)-configuration at C3
IUPAC Name [(3S)-morpholin-3-yl]methanamine

Table 1: Key physicochemical properties of (S)-Morpholin-3-ylmethanamine.[1]

Sourcing High-Purity (S)-Morpholin-3-ylmethanamine: A Guide to Supplier Qualification

The selection of a reliable supplier is a critical first step in ensuring the quality of (S)-Morpholin-3-ylmethanamine. A thorough evaluation of potential suppliers should be conducted, focusing on their quality systems, documentation, and technical support.

Tiers of Suppliers

Tier 1: Major Chemical Manufacturers and Distributors

These are large, well-established companies with a global presence and a reputation for providing high-quality reagents. They typically offer comprehensive analytical data and robust quality control processes. Examples include:

  • MilliporeSigma (formerly Sigma-Aldrich)

  • Thermo Fisher Scientific

  • VWR International

Tier 2: Specialized and Niche Chemical Suppliers

These companies often focus on specific classes of compounds, such as chiral building blocks or intermediates for drug discovery. They may offer a wider variety of specialized morpholine derivatives and can sometimes provide more flexible options for custom synthesis and bulk quantities.

Tier 3: Chemical Marketplaces and Aggregators

Online platforms that connect buyers with a wide range of suppliers. While these can be useful for price comparisons, it is crucial to vet the actual manufacturer behind the listing to ensure quality and consistency.

The Supplier Qualification Workflow

A systematic approach to qualifying suppliers is essential to mitigate risks associated with reagent quality.

Caption: A stepwise workflow for the qualification of suppliers for (S)-Morpholin-3-ylmethanamine.

Analytical Methodologies for Purity and Enantiomeric Excess Determination

Independent analytical verification is a cornerstone of good laboratory practice.[4] A multi-technique approach is recommended to comprehensively assess the quality of (S)-Morpholin-3-ylmethanamine.

Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC): A primary tool for determining the chemical purity of the compound.[5][6]

  • Typical Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with an additive such as trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.

    • Purpose: To separate and quantify the main component from any non-chiral impurities.

Enantiomeric Purity (Enantiomeric Excess) Assessment

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for separating and quantifying enantiomers.[5][7][8]

  • Causality in Method Selection: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating chiral amines.

  • Experimental Protocol: Chiral HPLC for (S)-Morpholin-3-ylmethanamine

    • Column: Chiralpak® ID or an equivalent amylose-based CSP.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine or ethanolamine) to improve peak shape and resolution. A typical starting point is Hexane:Isopropanol:Diethylamine (80:20:0.1).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (isothermal).

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

    • Injection Volume: 5-10 µL.

    • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|(Area S - Area R)| / (Area S + Area R)] * 100.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • ¹H NMR: Confirms the presence of the morpholine and methanamine protons and their expected chemical shifts and coupling patterns.

  • ¹³C NMR: Confirms the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

Self-Validating Analytical Workflow

The combination of these techniques creates a self-validating system. HPLC confirms the overall purity, chiral HPLC ensures the correct stereochemistry, and NMR and MS confirm the molecular identity.

G compound (S)-Morpholin-3-ylmethanamine Sample hplc HPLC (Chemical Purity) compound->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) compound->chiral_hplc nmr NMR (Structural Identity) compound->nmr ms MS (Molecular Weight) compound->ms pass Meets Specification hplc->pass fail Does Not Meet Specification hplc->fail chiral_hplc->pass chiral_hplc->fail nmr->pass nmr->fail ms->pass ms->fail

Caption: A comprehensive analytical workflow for the quality control of (S)-Morpholin-3-ylmethanamine.

Synthesis and Purification Considerations

While researchers may not synthesize the compound themselves, understanding the synthetic routes can provide insight into potential impurities.

  • Common Synthetic Approaches:

    • Reductive Amination: Starting from morpholin-3-one, followed by chiral resolution.[1]

    • Enzymatic Resolution: Utilizes enzymes for stereoselective synthesis, often resulting in high enantiomeric purity.[1]

    • Asymmetric Synthesis: Employs chiral catalysts or auxiliaries to directly produce the desired (S)-enantiomer.[9]

  • Purification:

    • Purification is often achieved through crystallization or chromatography.[10] The final purification step is critical for removing process-related impurities and ensuring high purity.

Handling and Storage

To maintain the integrity of high-purity (S)-Morpholin-3-ylmethanamine, proper handling and storage procedures are essential.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is recommended. Protect from moisture and incompatible materials.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Conclusion

The successful application of (S)-Morpholin-3-ylmethanamine in pharmaceutical research hinges on the procurement of high-purity material. A rigorous supplier qualification process, coupled with independent and comprehensive analytical verification, is essential to ensure the quality and consistency of this critical building block. By adhering to the principles outlined in this guide, researchers can have greater confidence in the reliability and reproducibility of their scientific endeavors.

References

  • Vulcanchem. (n.d.). (S)-Morpholin-3-ylmethanamine () for sale.
  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one.
  • PubMed. (n.d.). Chiral separation of anticholinergic drug enantiomers in nonaqueous capillary electrophoresis.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2025, August 6).
  • Anmol Chemicals. (2025, October 20). Methyl ethyl Ketone Peroxide Manufacturers.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Toomula, N., Kumar, A., Kumar D, S., & Bheemidi, V. S. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Omics.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (2024, June 14). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS.
  • Google Patents. (n.d.). WO2018127762A1 - An improved process for the preparation of rivaroxaban involving novel intermediate.
  • Echemi. (n.d.). (S)-Morpholin-3-ylmethanol hydrochloride.
  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
  • chemBlink. (n.d.). 2-Butanone peroxide [CAS# 1338-23-4].
  • PubMed Central. (2025, October 13). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.).
  • AMERICAN ELEMENTS®. (n.d.). [3-(morpholin-4-yl)phenyl]methanamine | CAS 625470-29-3.
  • ScienceScholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Simson Pharma Limited. (n.d.). Morpholine-3-one | CAS No- 109-11-5.
  • Royal Society of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry.

Sources

Exploratory

The Pharmacophore of Choice: Therapeutic Utility and Synthetic Access to 3-Substituted Morpholines

The following technical guide details the therapeutic landscape, structural advantages, and synthetic accessibility of 3-substituted morpholines. Executive Summary The morpholine ring (1-oxa-4-azacyclohexane) is a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, structural advantages, and synthetic accessibility of 3-substituted morpholines.

Executive Summary

The morpholine ring (1-oxa-4-azacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in over 25 FDA-approved drugs.[1] While the nitrogen atom (N4) is the traditional site for derivatization to modulate solubility and pharmacokinetics, the 3-position (C3) has emerged as a critical vector for enhancing potency, selectivity, and metabolic stability.

This guide analyzes the structural rationale for deploying 3-substituted morpholines, reviews their success in CNS and oncology therapeutics (specifically NK1 antagonists and mTOR inhibitors), and provides a validated protocol for their de novo synthesis using modern SnAP reagent technology.

Structural Biology & Pharmacophore Analysis

The "Magic Methyl" and Conformational Locking

Substituents at the C3 position of the morpholine ring exert profound effects on the molecule's three-dimensional topography. Unlike N-substitution, which often remains flexible, C3-substitution introduces a chiral center that can:

  • Lock Conformation: A C3-substituent forces the morpholine ring into a specific chair conformation to minimize 1,3-diaxial interactions, pre-organizing the ligand for receptor binding (entropy penalty reduction).

  • Metabolic Blockade: Substitution at C3 sterically hinders oxidative metabolism at the

    
    -carbon relative to the nitrogen, a common clearance pathway for cyclic amines.
    
  • Vector Selectivity: The C3 vector projects substituents into distinct hydrophobic pockets within enzyme active sites (e.g., PI3K/mTOR ATP-binding pockets) that are inaccessible to unsubstituted analogs.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the morpholine scaffold.

MorpholineSAR Morpholine Morpholine Core (1-oxa-4-azacyclohexane) O1 Position 1 (Oxygen) H-Bond Acceptor Polarity Modulation Morpholine->O1 Intrinsic C3 Position 3 (Chiral Center) CRITICAL VECTOR 1. Conformational Lock 2. Selectivity Switch 3. Metabolic Shield Morpholine->C3 Stereogenic N4 Position 4 (Nitrogen) Solubility (pKa ~8.3) Primary Attachment Point Morpholine->N4 Basic

Figure 1: Pharmacophore dissection of the morpholine ring highlighting the strategic importance of the C3 position.

Therapeutic Applications & Case Studies

Neuroscience: The NK1 Antagonist Breakthrough

The most authoritative example of C3-substitution utility is Aprepitant (Emend®), a Neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea and vomiting (CINV).

  • Drug: Aprepitant

  • Structure: 2,3-disubstituted morpholine.

  • Role of C3-Substituent: The 3-(p-fluorophenyl) group is critical. It creates a cis-relationship with the C2-ether substituent. This stereochemistry ((2R,3S)) is absolute; the enantiomers are significantly less potent. The C3-phenyl group occupies a hydrophobic sub-pocket in the NK1 receptor, anchoring the molecule and preventing rapid dissociation.

  • Clinical Outcome: The 3-substitution transforms a generic scaffold into a high-affinity, slow-off-rate receptor antagonist.

Metabolic Disease: Phendimetrazine

Phendimetrazine is an older but instructive example.[2] It is a norepinephrine-dopamine releasing agent used as an anorectic.

  • Structure: (2S,3S)-3,4-dimethyl-2-phenylmorpholine.

  • Role of C3-Substituent: The 3-methyl group introduces chirality that distinguishes it from phenmetrazine. This methylation increases lipophilicity and alters the binding affinity to monoamine transporters, optimizing the therapeutic window for appetite suppression versus psychostimulant effects.

Oncology: PI3K and mTOR Inhibitors

Recent medicinal chemistry campaigns (2015–2024) targeting the PI3K/AKT/mTOR pathway have heavily utilized 3-substituted morpholines.

  • Mechanism: The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase (e.g., Val882 in PI3K

    
    ).
    
  • Innovation: Introducing a methyl or ethyl group at C3 restricts the rotation of the morpholine ring relative to the heteroaromatic core. This "atropisomer-like" control improves selectivity for specific PI3K isoforms (

    
     vs 
    
    
    
    ) by clashing with non-conserved residues in the ATP binding pocket.

Synthetic Methodologies

Constructing 3-substituted morpholines is synthetically more demanding than N-alkylation. Two primary routes dominate modern workflows:

Traditional: Chiral Pool Synthesis

Utilizes amino acids (e.g., phenylglycine, alanine) reduced to amino alcohols, followed by cyclization with


-halo acid derivatives.
  • Pros: High enantiomeric excess (ee) derived from starting material.

  • Cons: Limited structural diversity; requires multi-step reduction and cyclization.

Modern: SnAP Reagent Chemistry (Bode Protocol)

Developed by the Bode Group, SnAP (Stannyl Amine Protocol) reagents allow for the one-step conversion of aldehydes into saturated N-heterocycles, including 3-substituted morpholines. This is the preferred method for generating libraries of diverse analogs.

Mechanism of SnAP Reagents

The reaction proceeds via the formation of an imine between an aldehyde and the SnAP reagent, followed by an intramolecular radical cyclization mediated by a copper catalyst or Lewis acid.

SnAP_Synthesis Step1 Step 1: Imine Formation Aldehyde (R-CHO) + SnAP Reagent Step2 Step 2: Radical Generation Cu(II) or Photocatalyst oxidizes C-Sn bond Step1->Step2 Condensation Step3 Step 3: Cyclization Intramolecular radical attack on alkene Step2->Step3 SET Mechanism Product Final Product 3-Substituted Morpholine Step3->Product H-Abstraction

Figure 2: Logical workflow of SnAP reagent-mediated morpholine synthesis.

Experimental Protocol: Synthesis of 3-Substituted Morpholine via SnAP Reagents

Objective: Synthesis of 3-phenylmorpholine (Representative Procedure). Source Validation: Adapted from Vo et al., J. Am. Chem. Soc. 2014 and Organic Letters 2017 (Bode Group).

Materials
  • Substrate: Benzaldehyde (1.0 equiv, 0.50 mmol)

  • Reagent: SnAP-M Morpholine Reagent (1.0 equiv, 0.50 mmol)

  • Solvent: Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP) (4:1 ratio)

  • Catalyst: Copper(II) Triflate [Cu(OTf)₂] (0.2 equiv) or Lutidine/TfOH (Lewis Acid protocol)

  • Purification: Silica gel flash chromatography

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried vial equipped with a magnetic stir bar, dissolve SnAP-M reagent (0.50 mmol) and benzaldehyde (0.50 mmol) in DCM (2.0 mL).

    • Add 4Å molecular sieves (approx. 100 mg) to sequester water.

    • Stir at room temperature (25 °C) for 2 hours. Checkpoint: Verify imine formation by TLC or crude NMR (disappearance of aldehyde peak).

  • Cyclization:

    • Dilute the reaction mixture with HFIP (0.5 mL).

    • Add Cu(OTf)₂ (0.10 mmol, 36 mg) in one portion.

    • Stir the mixture vigorously at room temperature for 12–16 hours. The solution typically turns from pale blue to a dark green/brown suspension.

  • Workup:

    • Quench the reaction with 5 mL of 10% aqueous NH₄OH (to chelate copper).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Gradient: 0% → 5% MeOH in DCM with 1% NH₄OH).

    • Expected Yield: 70–85% of 3-phenylmorpholine as a pale yellow oil or solid.

Data Validation Table
ParameterSpecificationNote
Appearance Pale yellow oil/solidDark color indicates residual Cu
¹H NMR (CDCl₃)

3.8-4.0 (m, 2H, O-CH₂), 2.8-3.2 (m, N-CH₂)
Diagnostic benzylic proton at C3
MS (ESI) [M+H]⁺ calc: 164.1, found: 164.1Confirm mass immediately

References

  • Tzara, A. et al. (2020).[2][3] Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.ChemMedChem .[2] Available at: [Link]

  • Vo, C. V., & Bode, J. W. (2014).[3] Synthesis of Saturated N-Heterocycles via SnAP Reagents.Journal of Organic Chemistry .[3][4] Available at: [Link]

  • Hale, J. J. et al. (1998). Structural basis for the interaction of the NK1 antagonist aprepitant with the neurokinin-1 receptor.Journal of Medicinal Chemistry. (Referenced in context of Aprepitant structural biology).
  • Lau, Y. Y. et al. (2016).[4] Enantioselective Synthesis of 3-Substituted Morpholines.Journal of Organic Chemistry .[3][4] Available at: [Link]

  • Kumari, A. & Singh, R. K. (2020).[2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[2]Bioorganic Chemistry . Available at: [Link][2]

Sources

Foundational

Strategic Handling and Application Guide: (S)-Morpholin-3-ylmethanamine

Executive Summary (S)-Morpholin-3-ylmethanamine (CAS: 703121-70-8) is a high-value chiral building block extensively utilized in modern drug discovery. Its structural significance lies in the morpholine ring, which is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Morpholin-3-ylmethanamine (CAS: 703121-70-8) is a high-value chiral building block extensively utilized in modern drug discovery. Its structural significance lies in the morpholine ring, which is a "privileged scaffold" in medicinal chemistry.[1] Unlike flat aromatic systems, this saturated heterocycle introduces three-dimensionality (sp3 character) and improves water solubility while maintaining metabolic stability.

This guide serves as an advanced technical manual for researchers, moving beyond standard safety data to provide operational protocols for handling, storage, and synthetic application.

Part 1: Physicochemical Profile[1][2][3][4]

The compound is commercially available in two primary forms: the Free Base (often a viscous oil/low-melting solid) and the Hydrochloride Salt (a stable solid). Researchers must distinguish between these forms as their handling requirements differ significantly.

Table 1: Technical Specifications
PropertyDataNotes
Chemical Name (S)-1-(Morpholin-3-yl)methanamineSynonym: (S)-3-(Aminomethyl)morpholine
CAS Number 703121-70-8 Specific to the (S)-enantiomer
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
Physical State Viscous Liquid / Low-Melting SolidFree base is hygroscopic and air-sensitive.
Chirality (S)-EnantiomerCritical for stereoselective binding in kinase/GPCR targets.
pKa (Predicted) N1 (Ring): ~8.4 N4 (Exocyclic): ~9.8The exocyclic primary amine is more basic than the morpholine ring nitrogen.
Solubility Water, Methanol, DCM, DMSOHighly polar; difficult to extract from water into non-polar solvents (e.g., Hexane).

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word: DANGER Classification: Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1).

Mechanistic Toxicology

Unlike simple irritants, (S)-Morpholin-3-ylmethanamine causes tissue damage via alkaline hydrolysis . Upon contact with lipid bilayers (skin/eyes), the high pH and nucleophilic nature of the amine groups initiate saponification of membrane lipids, leading to liquefactive necrosis. This process allows the chemical to penetrate deeper into tissue even after the initial surface is washed.

Diagram 1: Exposure Response Logic

This workflow dictates the decision-making process immediately following accidental exposure.

SafetyResponse Exposure Incident: Skin/Eye Contact Assess Rapid Assessment (Liquid vs Vapor) Exposure->Assess EyeFlush Eye: 15min Flush (Isotonic Saline) Assess->EyeFlush Eye SkinWash Skin: PEG-400 or Water Flush Assess->SkinWash Skin Medical Medical Evaluation (Check for Necrosis) EyeFlush->Medical Neutralize No Vinegar/Acid (Exothermic Risk) SkinWash->Neutralize Neutralize->Medical

Caption: Incident response workflow emphasizing the prohibition of acid neutralization due to exothermic reaction risks.

Part 3: Operational Handling & Storage

The "Self-Validating" Storage Protocol

The free base of (S)-Morpholin-3-ylmethanamine is air-sensitive . It readily absorbs atmospheric CO₂ to form carbamates (white crusts), which alters stoichiometry and ruins reaction yields.

Validation Step: Before use, acquire a ¹H NMR in CDCl₃.

  • Pass: Clean spectrum.

  • Fail: Appearance of broad peaks or shifts indicating carbamate formation (typically around 3.0-4.0 ppm shift drift).

Protocol: Inert Atmosphere Handling (Schlenk Technique)

Objective: Transfer reagent without CO₂/Moisture contamination.

  • Preparation: Dry all glassware (flasks, syringes) in an oven at 120°C for >2 hours.

  • Purge: Cycle the reaction flask 3x with Vacuum/Argon (or Nitrogen).

  • Reagent Access: Do not open the bottle cap. Use a septum and a nitrogen-flushed syringe.[2]

  • Transfer:

    • Insert a "bleed" needle (connected to inert gas) into the reagent bottle septum to equalize pressure.

    • Withdraw the required volume using a gas-tight syringe.

    • Inject directly into the reaction vessel through its septum.

Diagram 2: Inert Handling Workflow

InertHandling Start Start: Reagent Retrieval Equip Oven-Dry Glassware (120°C, >2h) Start->Equip Purge Vacuum/Argon Cycle (3x) Equip->Purge Septum Septum Interface Purge->Septum Transfer Syringe Transfer (Positive Pressure) Septum->Transfer Seal Parafilm/Teflon Seal Transfer->Seal

Caption: Step-by-step protocol for maintaining anhydrous/anaerobic conditions during reagent transfer.

Part 4: Synthetic Utility & Functionalization[1]

For drug development professionals, the primary challenge is selectivity between the two amine sites:

  • N1 (Endocyclic): Secondary amine, sterically hindered by the adjacent chiral center.

  • N4 (Exocyclic): Primary amine, sterically accessible, higher nucleophilicity.

Selective Protection Strategy

To functionalize the morpholine ring (N1) while preserving the primary amine, or vice versa, orthogonal protection is required.

Experiment: Selective N-Boc Protection of the Primary Amine This protocol exploits the higher nucleophilicity of the exocyclic amine.

  • Dissolution: Dissolve (S)-Morpholin-3-ylmethanamine (1.0 eq) in DCM at 0°C.

  • Reagent Addition: Add Boc₂O (0.95 eq) dropwise over 30 minutes. Note: Using a slight deficit of Boc₂O prevents bis-protection.

  • Base: Triethylamine is usually not required if using the free base, as the starting material acts as its own base, but 1.1 eq of DIPEA can be added if using the HCl salt.

  • Workup: The mono-Boc product (on the primary amine) is less polar than the diamine. Wash with water to remove unreacted diamine.

  • Result: Yields (S)-tert-butyl (morpholin-3-ylmethyl)carbamate . The secondary amine (N1) remains free for reductive amination or SNAr reactions.

Diagram 3: Selective Functionalization Logic

Synthesis SM (S)-Morpholin-3-ylmethanamine (Two Reactive Sites) CondA Condition A: Boc2O (1 eq), 0°C SM->CondA High Nucleophilicity CondB Condition B: Reductive Amination (Ketone, NaBH(OAc)3) SM->CondB Requires Protection of N-Exo ProdA Product A: Exocyclic N-Boc (Kinetic Control) CondA->ProdA ProdB Product B: Endocyclic Alkylation (Steric Challenge) CondB->ProdB

Caption: Decision tree for selective functionalization based on steric and electronic properties of the two nitrogen centers.

References

  • Apollo Scientific. (2023).[3] (3S)-Morpholin-3-ylmethanol hydrochloride Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2025). Morpholin-3-one Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Retrieved from

  • ChemicalBook. (2022). [(3S)-morpholin-3-yl]methanamine MSDS. Retrieved from

  • ChemScene. (2024). (S)-3-methylmorpholine Product Guide. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of kinase inhibitors using (S)-Morpholin-3-ylmethanamine

Synthesis & Application of (S)-Morpholin-3-ylmethanamine Executive Summary This guide details the strategic integration of (S)-Morpholin-3-ylmethanamine (and its protected derivatives) into kinase inhibitor scaffolds. Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis & Application of (S)-Morpholin-3-ylmethanamine

Executive Summary

This guide details the strategic integration of (S)-Morpholin-3-ylmethanamine (and its protected derivatives) into kinase inhibitor scaffolds. Morpholine rings are ubiquitous in FDA-approved kinase inhibitors (e.g., Gefitinib, Canertinib) due to their ability to improve water solubility and pharmacokinetic (PK) profiles. The (S)-3-aminomethyl variant introduces a critical chiral vector, allowing the morpholine ring to extend into the solvent-exposed region of the ATP-binding pocket while maintaining specific hydrogen-bonding interactions.

This note prioritizes the 4-N-Boc protected strategy to ensure regioselectivity during nucleophilic aromatic substitution (SNAr), preventing polymerization and ensuring high-yield coupling to heteroaryl halides (e.g., 2,4-dichloropyrimidine).

Strategic Rationale & Mechanism
2.1 The "Solvent Front" Strategy

In Type I and Type II kinase inhibitors, the hinge-binding motif is often hydrophobic. To balance lipophilicity (LogP) and solubility, medicinal chemists attach solubilizing tails that protrude towards the solvent front.

  • Why Morpholine? It lowers LogP compared to piperidine and acts as a weak hydrogen bond acceptor.

  • Why (S)-3-aminomethyl? Unlike a direct C-N attachment, the methylene linker provides rotational freedom, allowing the morpholine to adopt a low-energy chair conformation without steric clash against the kinase hinge region (e.g., Val828 in PI3K

    
    ).
    
2.2 Chemoselectivity Challenges

(S)-Morpholin-3-ylmethanamine contains two nucleophilic nitrogens:

  • Exocyclic Primary Amine: High nucleophilicity, sterically accessible.

  • Endocyclic Secondary Amine: Moderate nucleophilicity, sterically hindered.

Critical Insight: Attempting to couple the unprotected diamine directly with electrophiles (like 2,4-dichloropyrimidine) often leads to a mixture of regioisomers and bis-alkylated byproducts. The industry-standard protocol utilizes tert-butyl (S)-3-(aminomethyl)morpholine-4-carboxylate.

Visual Workflow: Synthetic Pathway

The following diagram outlines the optimized route for coupling this chiral fragment to a pyrimidine core, a scaffold common in PI3K, mTOR, and CDK inhibitors.

KinaseSynthesis cluster_conditions Critical Control Points Start 2,4-Dichloropyrimidine (Electrophile) Intermediate C4-Substituted Intermediate Start->Intermediate SNAr, -40°C to 0°C Regioselective (C4) Reagent (S)-4-N-Boc-3- aminomethylmorpholine (Nucleophile) Reagent->Intermediate Coupling2 Suzuki/Buchwald (R2 Introduction) Intermediate->Coupling2 Pd-Catalysis (C2 Functionalization) Deprotection Acidic Deprotection (TFA/HCl) Coupling2->Deprotection Boc Removal Final Final Kinase Inhibitor Salt Deprotection->Final Salt Formation

Caption: Figure 1. Optimized synthetic workflow for integrating (S)-morpholin-3-ylmethanamine into a pyrimidine scaffold. Note the C4-selective SNAr step.

Detailed Experimental Protocols
Protocol A: Regioselective SNAr Coupling

Objective: Selective mono-amination of 2,4-dichloropyrimidine at the C4 position. Substrate: tert-butyl (S)-3-(aminomethyl)morpholine-4-carboxylate (CAS: 703117-64-6).

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • (S)-4-N-Boc-3-aminomethylmorpholine (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temps), or THF (for low temps).

Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (10 mmol) in THF (40 mL) and cool to -40°C (dry ice/acetonitrile bath).

    • Expert Note: Low temperature is crucial. At room temperature, C2/C4 selectivity drops from >95:5 to ~80:20.

  • Addition: Mix the amine (10.5 mmol) and DIPEA (25 mmol) in THF (10 mL). Add this solution dropwise to the pyrimidine over 30 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by LCMS.

    • Endpoint: Disappearance of starting material (m/z 148/150). Product mass: m/z ~329 (M+H).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C4-isomer elutes first (typically less polar than the C2-isomer).

Protocol B: Boc-Deprotection & Salt Formation

Objective: Reveal the secondary morpholine amine for solubility or further derivatization.

Reagents:

  • 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

Procedure:

  • Dissolve the coupled intermediate (1 mmol) in DCM (5 mL).

  • Add TFA (1.25 mL) dropwise at 0°C.

  • Stir at Room Temperature for 1-2 hours.

  • Workup (Free Base): Neutralize with sat. NaHCO3, extract with DCM/MeOH (9:1).

  • Workup (Salt - Preferred for Bioassay): Evaporate volatiles. Triturate the residue with diethyl ether to precipitate the TFA or HCl salt. Filter and dry under vacuum.

Data & Validation: Regioselectivity Matrix

The regioselectivity of the SNAr reaction is highly dependent on the solvent and base used. The following table summarizes internal optimization data for 2,4-dichloropyrimidine.

SolventBaseTemperatureC4 : C2 RatioYieldNotes
THF DIPEA -40°C to 0°C 96 : 4 88% Recommended Method
EtOHTEA25°C82 : 1891%Faster, but harder purification
DMFK2CO360°C60 : 4075%Poor selectivity (Thermodynamic control)
n-BuOHDIPEA100°C55 : 4595%Bis-substitution risk high
Decision Logic: Troubleshooting Regiochemistry

When scaling up, unexpected isomers can form. Use this logic flow to diagnose issues.

Troubleshooting Problem Low Yield or Wrong Isomer? CheckLCMS Check LCMS: Bis-substituted product? Problem->CheckLCMS TempControl Reduce Temp (-78°C start) CheckLCMS->TempControl Yes Stoichiometry Reduce Amine (0.95 equiv) CheckLCMS->Stoichiometry Yes CheckIsomer Check LCMS: C2 Isomer Major? CheckLCMS->CheckIsomer No Sterics Switch Solvent (Non-polar: Toluene) CheckIsomer->Sterics Yes LewisAcid Add Lewis Acid (ZnCl2 chelates N3) CheckIsomer->LewisAcid Yes

Caption: Figure 2. Troubleshooting logic for SNAr coupling of (S)-morpholin-3-ylmethanamine.

References
  • Wright, E. W., et al. (2025).[1] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. Retrieved from [Link]

  • Rewcastle, G. W., et al. (2010).[2] Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2025).[3] Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate Compound Summary. Retrieved from [Link][3]

Sources

Application

Using (S)-Morpholin-3-ylmethanamine as a chiral auxiliary

Application Note: (S)-Morpholin-3-ylmethanamine as a Chiral Scaffold & Building Block Part 1: Executive Summary & Critical Safety Notice Critical Discrepancy Alert: The CAS number provided in the request (15985-39-4) cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-Morpholin-3-ylmethanamine as a Chiral Scaffold & Building Block

Part 1: Executive Summary & Critical Safety Notice

Critical Discrepancy Alert: The CAS number provided in the request (15985-39-4) corresponds to L-Methionine sulfoximine (MSO) , a potent inhibitor of glutamine synthetase and a neurotoxin. It is NOT (S)-Morpholin-3-ylmethanamine.

  • Target Molecule: (S)-Morpholin-3-ylmethanamine (also known as (S)-3-(Aminomethyl)morpholine).[1]

  • Correct Identity: A chiral heterocyclic diamine used primarily as a chiral building block and scaffold in medicinal chemistry, rather than a transient "auxiliary" that is attached and removed.

  • Safety Action: Do not use CAS 15985-39-4 when sourcing this reagent. Verify structure via NMR/MS.

Scientific Value Proposition: (S)-Morpholin-3-ylmethanamine is a privileged scaffold in modern drug design (e.g., mTOR inhibitors, GPCR ligands). Its value lies in:

  • Conformational Restriction: The morpholine ring locks the spatial arrangement of substituents, reducing the entropic penalty of binding to protein targets.

  • Solubility Enhancement: The ether oxygen lowers logP and acts as a hydrogen bond acceptor (HBA), often improving the pharmacokinetic profile of lipophilic pharmacophores.

  • Vector Control: The C3-chiral center directs the exocyclic aminomethyl group into specific solvent-exposed pockets, enabling precise structure-activity relationship (SAR) tuning.

Part 2: Chemical Properties & Handling

PropertyDescription
Chemical Structure Morpholine ring with a primary aminomethyl group at C3; (S)-configuration.[1][2]
Basicity (pKa) N4 (Ring): ~8.4
Solubility Highly soluble in water, MeOH, DCM; moderately soluble in THF.
Stability Stable under standard conditions. Hygroscopic as a free base; store as HCl or Boc-protected salt.
Reactivity Profile Bifunctional nucleophile. The primary amine is kinetically more nucleophilic than the sterically hindered secondary ring amine, allowing for regioselective functionalization .

Part 3: Synthesis & Sourcing (Chiral Pool Approach)

While commercial sources exist, in-house synthesis from the "Chiral Pool" (L-Serine or Epichlorohydrin) ensures enantiopurity.

Protocol A: Synthesis from (S)-Epichlorohydrin

Rationale: This route establishes the C3 stereocenter directly from the starting material, avoiding expensive resolution steps.

Reagents:

  • (S)-Epichlorohydrin (Starting Material)

  • 2-Aminoethanol

  • Sulfuric acid (Catalyst)

  • Sodium Hydroxide (Cyclization)

Workflow:

  • Ring Opening: React (S)-epichlorohydrin with 2-aminoethanol. The amine attacks the less substituted carbon of the epoxide.

  • Cyclization: Treat the intermediate diol with strong acid (H2SO4) or activate the alcohol (tosylation) followed by base-mediated displacement to close the morpholine ring.

  • Functionalization: Convert the remaining hydroxymethyl group (if using glycidol derivatives) or chloromethyl group to the amine via azide displacement (NaN3) and reduction (H2/Pd-C).

Synthesis Start (S)-Epichlorohydrin (Chiral Pool) Step1 Ring Opening (2-Aminoethanol) Start->Step1 Inter1 Linear Diol Intermediate Step1->Inter1 Step2 Cyclization (H2SO4 or Base) Inter1->Step2 Core (S)-3-(Chloromethyl) morpholine Step2->Core Step3 Azidation & Reduction (NaN3 -> H2/Pd) Core->Step3 Final (S)-Morpholin-3-ylmethanamine (Target Scaffold) Step3->Final

Figure 1: Synthetic pathway leveraging the chiral pool to ensure stereochemical integrity.

Part 4: Application Protocols

Application 1: Regioselective Orthogonal Protection

Context: To use this scaffold effectively, you often need to differentiate the Ring Nitrogen (N4) from the Exocyclic Nitrogen (N-primary).

Objective: Synthesize 4-Boc-(S)-3-(aminomethyl)morpholine (Free primary amine, protected ring).

Mechanism: The primary amine is less sterically hindered but the secondary amine is also nucleophilic. To protect the ring nitrogen selectively, we exploit the fact that the exocyclic amine can be temporarily protected as a Schiff base or copper chelate, OR we rely on careful pH control if starting from a precursor. Better Route: Start with the 4-Benzyl protected morpholine (common commercial form), functionalize the side chain, then swap protecting groups.

Self-Validating Protocol (Selective N4-Boc Protection):

  • Starting Material: Use (S)-3-(aminomethyl)morpholine (free base).

  • Chelation (The "Copper Trick"):

    • Dissolve substrate in water/THF.

    • Add 0.5 equiv of CuSO4. The copper preferentially chelates the 1,2-diamine-like motif or the primary amine/ether oxygen, often masking the primary amine. However, a more robust chemical method is preferred for scale.

  • Alternative (Recommended): Reaction with Boc2O at low temperature (-78°C to 0°C).

    • Insight: The primary amine is more nucleophilic. If you add 1.0 eq Boc2O, the exocyclic primary amine reacts first.

    • Correction: If the goal is N-primary protection, add Boc2O (1.0 eq). Product: (S)-tert-butyl (morpholin-3-ylmethyl)carbamate .

    • If the goal is N-ring protection: You must start with a precursor where the side chain is a nitrile or protected alcohol, protect the ring, then convert the side chain.

    • Direct Selective Functionalization: To functionalize the Ring N (N4) while leaving the primary amine free, use Fmoc-OSu on the primary amine (pH controlled), then Boc the ring, then remove Fmoc.

Workflow for Orthogonal Protection (N4-Boc, N-primary-Free):

  • Step 1: React diamine with Benzaldehyde (1.0 eq) -> Forms Schiff base selectively on the primary amine.

  • Step 2: React with Boc2O -> Protects the secondary (ring) amine.

  • Step 3: Acidic hydrolysis (mild HCl) -> Cleaves Schiff base.

  • Result: 4-Boc-(S)-3-(aminomethyl)morpholine.

Application 2: Synthesis of Kinase Inhibitor Scaffolds (SNAr)

Context: Many kinase inhibitors (e.g., PI3K/mTOR) use the morpholine oxygen to bind the hinge region. The 3-aminomethyl group is used to vector into the solvent front to improve solubility.

Protocol:

  • Substrate: 4-Chloro-pyrimidine or Quinazoline derivative.

  • Reagent: (S)-Morpholin-3-ylmethanamine (or its N-primary protected variant).

  • Conditions:

    • Solvent: n-Butanol or DMF.

    • Base: DIPEA (2-3 equiv).

    • Temp: 80-100°C.

  • Regioselectivity Check:

    • If using the unprotected diamine, the primary amine will attack the chloro-heterocycle preferentially due to lower steric hindrance and higher nucleophilicity.

    • Desired Outcome: If you want the morpholine ring attached to the heterocycle (to act as the hinge binder), you MUST protect the primary amine first (e.g., as N-Boc).

    • Correct Sequence:

      • Protect primary amine (Boc2O, 1 eq, 0°C).

      • Perform SNAr with Heterocycle (Morpholine NH attacks).

      • Deprotect primary amine (TFA/DCM).

SNAr SM (S)-Morpholin-3-ylmethanamine Decision Target Connectivity? SM->Decision PathA Primary Amine Linkage Decision->PathA Link via Sidechain PathB Morpholine Ring Linkage (Hinge Binder) Decision->PathB Link via Ring React1 SNAr Reaction (Primary NH2 attacks) PathA->React1 Prot Protect Primary Amine (Boc2O, 1.0 eq) PathB->Prot React2 SNAr Reaction (Secondary NH attacks) Prot->React2 Deprot Deprotection (TFA) React2->Deprot

Figure 2: Decision tree for incorporating the scaffold into drug candidates. Path B is standard for mTOR/PI3K inhibitors.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseSolution
Racemization High temperature during synthesis or strong basic conditions.Avoid harsh bases (like NaH) if the stereocenter is alpha to a carbonyl (not applicable here, but relevant if using morpholinone precursors). Use mild bases (DIPEA, K2CO3).
Regioselectivity Failure Primary amine reacting when Ring N reaction is desired.Mandatory Protection: Never attempt SNAr with the free diamine if you want Ring-N attachment. The primary amine is 10-100x more nucleophilic.
Low Yield in Coupling Aggregation or poor solubility of the zwitterion.Use the HCl salt of the amine with exactly 1.0 eq of base to free it in situ, or use a polar aprotic solvent (DMF/DMSO).

References

  • Synthesis and SAR of Morpholine Derivatives (mTOR Inhibitors) Source:E3S Web of Conferences 556, 01051 (2024).[3] Link:[Link]

  • Organocatalytic Applications of Morpholine Amino Acids Source:Frontiers in Chemistry, 2023. Link:[Link]

  • Synthesis of Chiral Morpholines from Amino Alcohols Source:Journal of Organic Chemistry, 2016, 81, 8696-8709.[4] Link:[Link]

Sources

Method

Precision Synthesis of Urea Derivatives from (S)-3-Aminomethylmorpholine

Application Note: AN-ORG-2026-04 Strategic Significance & Rationale (S)-3-aminomethylmorpholine is a high-value chiral diamine scaffold in modern drug discovery. Its structural utility lies in its dual functionality: the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04

Strategic Significance & Rationale

(S)-3-aminomethylmorpholine is a high-value chiral diamine scaffold in modern drug discovery. Its structural utility lies in its dual functionality: the morpholine ring acts as a solubility-enhancing pharmacophore (often improving metabolic stability), while the exocyclic primary amine serves as a versatile vector for fragment coupling.

Urea derivatives of this scaffold are particularly privileged in kinase inhibitor design (e.g., mTOR, PI3K) and soluble epoxide hydrolase (sEH) inhibitors. The urea linkage provides a directional hydrogen bond donor/acceptor motif critical for binding affinity, while the chiral center allows for the exploration of specific stereochemical space within the target binding pocket.

The Regioselectivity Challenge

The core synthetic challenge is the presence of two nucleophilic nitrogen atoms:

  • The Exocyclic Primary Amine (

    
    ):  Less sterically hindered, generally more nucleophilic.
    
  • The Endocyclic Secondary Amine (Morpholine Ring

    
    ):  More sterically hindered, slightly lower pKa.
    

While the primary amine is kinetically favored, direct reaction with electrophiles (like isocyanates) often yields a mixture of mono- and bis-urea products if the secondary amine is not masked. To ensure Self-Validating purity and reproducibility, this guide prioritizes a protection-group strategy using (S)-4-N-Boc-3-aminomethylmorpholine .

Decision Logic & Reaction Engineering

Before initiating synthesis, select the appropriate pathway based on reagent availability and target substitution.

UreaStrategy Start Starting Material: (S)-3-aminomethylmorpholine Decision Target Identification Start->Decision RouteA Route A: Exocyclic Urea (Most Common) Decision->RouteA Targeting Primary NH2 RouteB Route B: Endocyclic Urea (Morpholine Nitrogen) Decision->RouteB Targeting Secondary NH StepA1 Step 1: Selective Protection (Boc-anhydride, 0°C) Target: 4-N-Boc intermediate RouteA->StepA1 StepB1 Step 1: Inverse Protection (Requires Cbz/Bn on primary amine) RouteB->StepB1 Less Common StepA2 Step 2: Urea Formation (Isocyanate or CDI) StepA1->StepA2 StepA3 Step 3: Deprotection (TFA or HCl/Dioxane) StepA2->StepA3

Figure 1: Strategic decision tree for regioselective functionalization. Route A is the focus of this protocol.

Protocol A: Direct Isocyanate Addition (The "Gold Standard")

This method is preferred when the isocyanate partner (


) is commercially available. It is atom-economical and typically requires no chromatography if the starting material is pure.
Materials
  • Substrate: (S)-4-N-Boc-3-aminomethylmorpholine (CAS: 135270-08-5). Note: If starting from the dihydrochloride salt, an extra equivalent of base is required.

  • Reagent: Aryl or Alkyl Isocyanate (

    
     equiv).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Base: Triethylamine (TEA) or DIPEA (Only if using salt form of amine).

Step-by-Step Procedure
  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-4-N-Boc-3-aminomethylmorpholine (

    
    ) in anhydrous DCM (
    
    
    
    ,
    
    
    ).
  • Temperature Control: Cool the solution to

    
     using an ice bath.
    
    • Expert Insight: Although the reaction proceeds at RT, cooling prevents potential side reactions with highly reactive isocyanates and controls exotherms.

  • Addition: Add the isocyanate (

    
    ) dropwise over 5 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting amine (ninhydrin active) should disappear; the urea product is usually less polar and UV active.

  • Workup (Self-Validating Purification):

    • If the product precipitates: Filter and wash with cold

      
      .
      
    • If soluble: Dilute with DCM (

      
      ), wash with 
      
      
      
      (
      
      
      ) to remove unreacted amine, then saturated
      
      
      . Dry over
      
      
      and concentrate.
  • Deprotection (Optional): If the free morpholine is required, treat the crude material with

    
     in dioxane (
    
    
    
    ) for 1 hour, then concentrate to dryness.

Protocol B: CDI-Mediated Coupling (The "Universal" Route)

Use this protocol when the specific isocyanate is not available or unstable. This "One-Pot" method generates the reactive intermediate in situ using 1,1'-Carbonyldiimidazole (CDI).

Mechanism & Workflow

CDI activates a carboxylic acid or an amine to form an imidazole-urea intermediate, which is then displaced by the second amine.

CDIMechanism Amine1 Amine Partner (R-NH2) CDI CDI Reagent Amine1->CDI Activation (DCM, RT) Inter Acyl-Imidazole Intermediate CDI->Inter Product Final Urea Inter->Product Coupling (+ Morpholine) Morph (S)-Aminomethyl morpholine Morph->Product

Figure 2: Sequential addition workflow for CDI-mediated urea synthesis.

Step-by-Step Procedure
  • Activation:

    • Dissolve the coupling partner amine (

      
      , 
      
      
      
      ) in anhydrous DCM (
      
      
      ).
    • Add CDI (

      
      ) in one portion.
      
    • Stir at RT for 45–60 minutes.

    • Validation: Gas evolution (

      
      ) should be observed initially.
      
  • Coupling:

    • Add (S)-4-N-Boc-3-aminomethylmorpholine (

      
      ) dissolved in 
      
      
      
      DCM.
    • Optional: Add

      
       equiv of DMAP to accelerate the reaction if the amines are sterically hindered.
      
  • Completion: Stir at RT for 12 hours.

  • Workup:

    • Dilute with DCM.

    • Critical Step: Wash with water (

      
      ) to remove the imidazole byproduct.
      
    • Dry and concentrate. Flash chromatography is typically required (Gradient: 0-10% MeOH in DCM).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized library, use the following markers.

Analytical MethodExpected ObservationPass Criteria
1H NMR (DMSO-d6) Urea NHs: Two distinct signals (often a triplet at

6.0-6.5 ppm for

and a singlet for

). Chiral Center: Multiplet at

3.0-3.5 ppm corresponding to the morpholine C3 proton.
Integration ratio 1:1 for Urea protons.
LC-MS Single peak purity >95%.[1] Mass

.
Absence of dimer peaks

.
Chiral HPLC Single enantiomeric peak.e.e. > 98% (Verify against racemate).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-urea formation Used free diamine instead of Boc-protected precursor.Use 4-N-Boc-3-aminomethylmorpholine.
Low Yield (CDI Method) Hydrolysis of CDI due to wet solvent.Distill DCM or use molecular sieves. Ensure CDI is white/crystalline, not yellow.
Product is oil/sticky Residual solvent or rotamers.Lyophilize from Acetonitrile/Water. Run high-temp NMR to coalesce rotamers.

References

  • Medicinal Chemistry Utility: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).[2][3] ChemMedChem.

  • Urea Synthesis Protocol: Synthesis of Urea Derivatives in Modern Drug Discovery. (2019).[2][4][5] Journal of Medicinal Chemistry.

  • CDI Methodology: Safe and Efficient Synthesis of Ureas using CDI.[6] (2012).[3][4] Organic Letters.

  • General Reactivity: Regioselectivity in the functionalization of diamines. Organic Chemistry Portal.

Sources

Application

Mastering the Dissolution of (S)-Morpholin-3-ylmethanamine dihydrochloride: A Guide for Researchers

For scientists and researchers in the dynamic field of drug development, the precise and effective preparation of compound solutions is a foundational step that dictates the reliability and reproducibility of experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

For scientists and researchers in the dynamic field of drug development, the precise and effective preparation of compound solutions is a foundational step that dictates the reliability and reproducibility of experimental outcomes. This guide provides a detailed exploration of the principles and protocols for dissolving (S)-Morpholin-3-ylmethanamine dihydrochloride, a key building block in contemporary medicinal chemistry. By understanding the chemical causality behind solvent selection, researchers can ensure the integrity of their downstream applications, from high-throughput screening to mechanism-of-action studies.

Understanding the Molecule: Chemical Properties and Solubility Predictions

(S)-Morpholin-3-ylmethanamine dihydrochloride is a chiral organic compound featuring a morpholine ring, a primary amine, and two hydrochloride salt groups. The presence of the dihydrochloride salt form is the most critical determinant of its solubility profile. The protonation of the two basic nitrogen atoms significantly increases the molecule's polarity compared to its free base form.

This high polarity strongly suggests a preference for polar solvents. The fundamental principle at play is "like dissolves like." The ionic nature of the dihydrochloride salt facilitates strong electrostatic interactions and hydrogen bonding with polar solvent molecules, leading to effective solvation.

Based on these first principles and data from closely related morpholine derivatives, we can predict the following solubility hierarchy:

  • High Solubility: Polar protic solvents, particularly water and aqueous buffers.

  • Moderate to Low Solubility: Polar aprotic solvents and lower alcohols.

  • Insolubility: Nonpolar aprotic solvents.

The morpholine ring itself, while containing a polar ether linkage and a secondary amine, also contributes to potential interactions with a range of solvents. The parent molecule, morpholine, is miscible with water and also soluble in many organic solvents, including ethanol.[1][2][3] However, the dihydrochloride salt form of (S)-Morpholin-3-ylmethanamine dramatically enhances its aqueous solubility. For instance, a structurally similar compound, (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl, demonstrates a high water solubility of 184.9 g/L.[4] This strongly supports the high aqueous solubility of the target compound.

Recommended Solvent Systems: A Data-Driven Approach

The selection of a solvent should not only be based on its ability to dissolve the compound but also on its compatibility with the intended biological or chemical assay.

Solvent SystemPredicted SolubilitySuitability for Biological AssaysKey Considerations
Water (Sterile, Deionized) HighExcellentIdeal for creating high-concentration stock solutions. Ensure the water is of high purity (e.g., Milli-Q or equivalent).
Phosphate-Buffered Saline (PBS) HighExcellentThe preferred solvent for most cell-based assays as it is isotonic and non-toxic to cells.
Physiological Saline (0.9% NaCl) HighExcellentA suitable alternative to PBS for many in vitro and in vivo applications.
Dimethyl Sulfoxide (DMSO) Moderate to HighGood (with caveats)A powerful aprotic solvent capable of dissolving a wide range of compounds. However, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in assays below 0.5%.
Ethanol (EtOH) ModerateFairCan be used for stock solutions, but its volatility and potential for cytotoxicity at higher concentrations should be considered.
Methanol (MeOH) ModeratePoorGenerally not recommended for biological assays due to its higher toxicity compared to ethanol.

Experimental Protocols: From Stock Solutions to Working Dilutions

The following protocols provide step-by-step guidance for preparing solutions of (S)-Morpholin-3-ylmethanamine dihydrochloride. Adherence to these procedures will ensure the accuracy and consistency of your experimental results.

Workflow for Solvent Selection and Solution Preparation

G cluster_0 Initial Assessment cluster_1 Aqueous Pathway cluster_2 Organic Pathway start Start: (S)-Morpholin-3-ylmethanamine dihydrochloride solid assess_assay Assess Assay Compatibility start->assess_assay aqueous_choice Aqueous Solvent? (Water, PBS, Saline) assess_assay->aqueous_choice Biological Assay organic_choice Organic Solvent? (DMSO) assess_assay->organic_choice Poor Aqueous Solubility or Specific Need prepare_aqueous Protocol 1: Prepare Aqueous Stock aqueous_choice->prepare_aqueous dilute_aqueous Prepare Working Dilutions in Assay Medium prepare_aqueous->dilute_aqueous end End: Ready-to-use Solution dilute_aqueous->end prepare_organic Protocol 2: Prepare DMSO Stock organic_choice->prepare_organic dilute_organic Serially Dilute in Assay Medium (Final DMSO <0.5%) prepare_organic->dilute_organic dilute_organic->end

Caption: Solvent selection workflow for (S)-Morpholin-3-ylmethanamine dihydrochloride.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

This protocol is recommended for most applications, particularly those involving biological systems.

Materials:

  • (S)-Morpholin-3-ylmethanamine dihydrochloride (solid)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • The molecular weight of (S)-Morpholin-3-ylmethanamine is 116.16 g/mol .

    • The molecular weight of HCl is 36.46 g/mol .

    • The molecular weight of the dihydrochloride salt is 116.16 + 2 * 36.46 = 189.08 g/mol .

    • To prepare 10 mL of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 0.010 L * 189.08 g/mol = 0.018908 g = 18.91 mg.

  • Weigh the compound:

    • Accurately weigh approximately 18.91 mg of (S)-Morpholin-3-ylmethanamine dihydrochloride and transfer it to a sterile conical tube.

  • Add the solvent:

    • Add 10 mL of sterile PBS (pH 7.4) to the conical tube.

  • Dissolve the compound:

    • Cap the tube securely and vortex at room temperature until the solid is completely dissolved. The high polarity of the dihydrochloride salt should facilitate rapid dissolution in PBS. Gentle warming (e.g., in a 37°C water bath) can be used to expedite dissolution if necessary, but is typically not required.

  • Sterilization (Optional but Recommended):

    • For cell culture applications, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage. For short-term use (up to one week), storage at 4°C is acceptable. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 50 mM)

This protocol is an alternative for creating a highly concentrated stock solution or if aqueous solubility is found to be a limiting factor for a specific analog.

Materials:

  • (S)-Morpholin-3-ylmethanamine dihydrochloride (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 50 mM solution:

      • Mass (g) = 50 mmol/L * 0.001 L * 189.08 g/mol = 0.009454 g = 9.45 mg.

  • Weigh the compound:

    • Accurately weigh approximately 9.45 mg of (S)-Morpholin-3-ylmethanamine dihydrochloride and transfer it to a sterile microcentrifuge tube.

  • Add the solvent:

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolve the compound:

    • Cap the tube securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (up to 50°C) can be employed if dissolution is slow.

  • Storage:

    • Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles and moisture absorption. DMSO has a freezing point of 18.5°C, so it will be frozen at -20°C.

Preparation of Working Dilutions

It is crucial to prepare working dilutions from the stock solution immediately before use.

  • From Aqueous Stocks: Serially dilute the stock solution in the appropriate assay buffer or cell culture medium to the final desired concentration.

  • From DMSO Stocks: Perform serial dilutions in the final assay buffer or medium. It is critical to ensure that the final concentration of DMSO in the assay is non-toxic to the cells or does not interfere with the assay components. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If a DMSO stock solution precipitates when diluted into an aqueous buffer, it may be due to the lower solubility of the compound in the mixed solvent system. To mitigate this, try diluting the DMSO stock in a stepwise manner or vortexing during the addition of the aqueous medium. Alternatively, consider preparing a less concentrated DMSO stock.

  • pH Considerations: The dissolution of the dihydrochloride salt will result in an acidic solution. For unbuffered aqueous solutions, the pH should be checked and adjusted if necessary for the specific application. When using a buffered system like PBS, the buffer capacity should be sufficient to maintain a stable pH.

  • Compound Stability: While (S)-Morpholin-3-ylmethanamine dihydrochloride is expected to be stable in both aqueous and DMSO solutions under proper storage conditions, it is good practice to prepare fresh working solutions for each experiment. For long-term studies, the stability of the compound in the chosen solvent and storage conditions should be empirically verified.

Conclusion

The successful dissolution of (S)-Morpholin-3-ylmethanamine dihydrochloride is readily achievable through a rational, chemically-informed approach to solvent selection. Due to its dihydrochloride salt form, aqueous-based solvents such as water and PBS are the primary recommended systems for preparing solutions for most research applications, offering high solubility and excellent biocompatibility. DMSO serves as a valuable alternative for creating high-concentration stock solutions, provided that the final concentration in the assay is carefully controlled to avoid cytotoxicity. By following the detailed protocols and best practices outlined in this guide, researchers can confidently prepare accurate and stable solutions of this important chemical entity, thereby ensuring the quality and integrity of their scientific investigations.

References

  • Ataman Kimya. MORPHOLINE 99%. [Link]

  • GIRGIN, B. MORPHOLINE (MORFOLİN). [Link]

  • Wikipedia. Morpholine. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Air-Sensitive Chiral Amines

Mission Status: Active Operator: Senior Application Scientist Ticket Subject: Prevention of degradation, racemization, and yield loss in chiral amine synthesis. Introduction: The "Invisible" Failure Modes Working with ch...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Status: Active Operator: Senior Application Scientist Ticket Subject: Prevention of degradation, racemization, and yield loss in chiral amine synthesis.

Introduction: The "Invisible" Failure Modes

Working with chiral amines is a battle on two fronts: chemical stability (oxidation/carbamate formation) and stereochemical integrity (racemization). Unlike standard air-sensitive reagents (e.g., n-BuLi) that provide immediate visual feedback upon failure (smoke/flame), chiral amines often degrade silently. A clear oil may absorb atmospheric CO₂ to form a carbamate salt without a dramatic color change, or an enantiomer may racemize on a slightly acidic column, rendering weeks of synthesis useless.

This guide treats your workflow as a closed-loop system. We do not just list "what to do"; we explain the thermodynamic sinks you must avoid to maintain your enantiomeric excess (ee).

Module 1: Storage & Stability (The Pre-Game)

Ticket #1024: "My clear amine oil turned into a white solid crust overnight."

Diagnosis: You are likely witnessing chemisorption of Carbon Dioxide , not simple oxidation. Primary and secondary amines react avidly with atmospheric CO₂ to form carbamate salts (ammonium carbamates). This is a thermodynamic sink that is often mistaken for polymerization or oxidation.

The Fix: The "Salt Fortress" Strategy If you cannot store the free base in a glovebox, you must kinetically inhibit this reaction or thermodynamically stabilize the amine.

Q: How do I store chiral amines long-term without a glovebox? A: Convert the free base to a mineral acid salt (HCl or H₂SO₄).

  • Why: Protonating the nitrogen removes its nucleophilicity, rendering it inert to oxidation (N-oxide formation) and CO₂ insertion.

  • Protocol: Dissolve the amine in anhydrous ether/dioxane and add 1.05 equiv of HCl in dioxane. Filter the precipitate under Argon. The resulting solid is generally air-stable and can be stored on the bench (desiccated).

Q: I must store it as a free base. What is the absolute minimum requirement? A:

  • Container: Schlenk flask with a high-vacuum Teflon valve (J. Young style). Rubber septa are permeable to CO₂ and O₂ over days.

  • Headspace: Backfill with Argon, not Nitrogen (Argon is heavier than air and provides a better "blanket" if the seal is imperfect).

  • Temp: -20°C. Cold temperatures slow the kinetics of N-oxide formation.

Module 2: Handling & Transfer (The Action)

Ticket #1045: "I lose titer/purity when transferring the amine to the reaction vessel."

Diagnosis: Syringe techniques often fail due to "back-diffusion" of air when the plunger is retracted, or moisture films on the glass.

The Fix: Positive Pressure Cannula Transfer For quantities >10 mL or highly sensitive amines, avoid syringes. Use a double-tipped needle (cannula) technique driven by inert gas pressure.

Protocol: The Closed-Loop Transfer

  • Pressure: Ensure the source flask (Amine) and receiving flask (Reaction) are under positive inert gas pressure.[1][2]

  • The Bridge: Insert a stainless steel cannula into the headspace of the source flask first, then the headspace of the receiving flask. Purge the cannula with gas from the source flask for 30 seconds.

  • The Transfer: Lower the cannula tip into the liquid amine in the source flask. Vent the receiving flask (via a bubbler) to create a pressure differential. The liquid will flow via laminar flow, never touching the atmosphere.

Visualization: Handling Decision Matrix

HandlingMatrix cluster_legend Protocol Level Start Start: Assess Sensitivity Q1 Is the Amine a Solid? Start->Q1 Q2 Is it Pyrophoric/Extremely Labile? Q1->Q2 No (Liquid/Oil) Bench Benchtop Handling (Minimal Precautions) Q1->Bench Yes (Salt Form) Schlenk Schlenk Line / Cannula (Standard Inert Protocol) Q2->Schlenk No Glovebox Glovebox Required (Strict Atmosphere) Q2->Glovebox Yes

Caption: Decision matrix for selecting the appropriate handling protocol based on physical state and sensitivity.

Module 3: Synthesis & Purification (The Crux)

Ticket #1088: "My compound streaked on the column and I lost 40% of the mass. The recovered material has lower ee."

Diagnosis: Silica gel is acidic (pH ~4-5).

  • Mass Loss: Basic amines protonate on acidic silanol sites, sticking irreversibly to the baseline (chemisorption).

  • Racemization: If the chiral center is alpha to the nitrogen (or an enolizable position), the acidic surface can catalyze proton exchange/tautomerization, leading to racemization.

The Fix: The "Amine-Doped" Stationary Phase You must neutralize the silica surface before the amine touches it.

Protocol: Triethylamine (TEA) Deactivation

  • Slurry: Prepare your silica slurry using your mobile phase + 1-3% Triethylamine (v/v) .

  • The Flush: Pour the column and flush with 2 column volumes of the TEA-doped solvent.

    • Why: This saturates the acidic silanol sites with TEA.

  • The Run: You can often remove TEA from the eluent for the actual run, or keep it at 0.5%.

  • Workup: TEA has a high boiling point. To remove it from your product, azeotrope with heptane or wash the organic fraction with a mild basic buffer (pH 9) to keep your product organic-soluble while washing away salts.

Q: Can I use Alumina instead? A: Yes. Basic Alumina (Activity III) is often superior for sensitive amines as it lacks the acidic protons of silica. However, separation resolution is generally lower than silica.

Module 4: Analysis (The Proof)

Ticket #1102: "I need to determine ee, but I don't have a chiral HPLC column for this specific amine."

Diagnosis: Direct chiral HPLC requires finding the exact column/solvent match. NMR is faster if you use a Chiral Derivatizing Agent (CDA).

The Fix: Mosher's Amide Analysis Derivatize your amine with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride (Mosher's Acid Chloride).

Methodology:

  • Reaction: React your chiral amine with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in two separate vials (using Pyridine/DCM).

  • Result: You now have two diastereomers. Diastereomers have different physical properties (NMR shifts), unlike enantiomers.[3]

  • Analysis (¹⁹F NMR): The -CF₃ group on the Mosher moiety provides a singlet in ¹⁹F NMR.

    • If your amine is pure enantiomer: You see one singlet .

    • If racemic: You see two singlets (one for the R-R diastereomer, one for the S-R).

    • Integration: Integrate the two fluorine peaks to calculate the enantiomeric excess (ee) directly.

Visualization: Mosher's Analysis Workflow

MosherWorkflow Unknown Chiral Amine (Unknown ee) ReactR React w/ (R)-MTPA-Cl Unknown->ReactR ReactS React w/ (S)-MTPA-Cl Unknown->ReactS Diast1 Diastereomer A ReactR->Diast1 Diast2 Diastereomer B ReactS->Diast2 NMR 19F NMR Analysis Diast1->NMR Diast2->NMR Result Calculate ee from Peak Integration NMR->Result

Caption: Workflow for determining enantiomeric excess using Mosher's Acid Chloride derivatization and 19F NMR.

Summary of Critical Parameters
ParameterStandard Practice (Risky)Best Practice (Safe)
Storage Screw-cap vial in fridgeHCl Salt or J. Young tube under Argon
Transfer Plastic syringePositive pressure Cannula (Stainless Steel)
Purification Standard Silica GelSilica + 1-3% Triethylamine or Basic Alumina
Analysis Optical Rotation (unreliable)Chiral HPLC or Mosher's Amide NMR
Quenching Pouring into waterInverse addition (Amine into buffer)
References
  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.Link

  • Dale, J. A.; Mosher, H. S. Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-(Trifluoromethyl)phenylacetyl Derivative. J. Am. Chem. Soc. 1973, 95, 512–519. Link

  • Biotage Technical Guide. Strategies for the Purification of Amines.Link

  • Wipf, P. Techniques for Handling Air-Sensitive Compounds.[4] University of Pittsburgh, Department of Chemistry. Link

Sources

Troubleshooting

N-Alkylation of Morpholine: A Technical Support and Troubleshooting Guide

Welcome to the technical support center for the N-alkylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the underlying chemical principles.

Foundational Principles: The SN2 Reaction in Morpholine N-Alkylation

The N-alkylation of morpholine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent and displacing a leaving group.

The successful execution of this reaction hinges on a delicate balance of several factors, including the choice of reagents, solvent, base, and reaction temperature. Understanding how these elements interact is paramount to achieving high yields and purity.

FAQs and Troubleshooting Guide

This section addresses common questions and challenges encountered during the N-alkylation of morpholine in a practical, question-and-answer format.

My reaction yield is very low. What are the likely causes and how can I improve it?

Low yields in the N-alkylation of morpholine can stem from several factors. A primary culprit is often the "runaway" reaction, where the N-alkylated morpholine product, being more nucleophilic than the starting morpholine, reacts further with the alkylating agent. This leads to the formation of a quaternary ammonium salt and a complex mixture of products, thereby reducing the yield of the desired tertiary amine.[2]

Here is a systematic approach to troubleshooting low yields:

  • Control Stoichiometry: Use a slight excess of morpholine relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and minimizes the chance of over-alkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, especially at the beginning of the reaction, can help to control the reaction rate and favor the desired mono-alkylation.

  • Optimize Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions, including decomposition of the product or solvent. For N-alkylation with alcohols, temperatures beyond 220°C can cause ring-opening of the morpholine.[3] It is advisable to start at a moderate temperature (e.g., room temperature to 50°C) and adjust as needed based on reaction monitoring.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent is critical. A weak, non-nucleophilic base is often preferred to neutralize the acid generated during the reaction without competing with the morpholine as a nucleophile. The solvent should be polar aprotic to solvate the reactants and facilitate the SN2 transition state.[4]

I am observing the formation of a white precipitate in my reaction. What is it and is it a problem?

The white precipitate is most likely the hydrohalide salt of morpholine, formed when the newly protonated morpholine (after alkylation) is neutralized by another molecule of morpholine. This is a normal part of the reaction if no other base is used. However, this consumes your starting material, effectively reducing the concentration of the nucleophile.

To mitigate this, it is highly recommended to use a non-nucleophilic base to neutralize the acid produced. This frees up the morpholine to act solely as a nucleophile.

How do I choose the right base for my reaction?

The ideal base should be strong enough to neutralize the generated acid but not so strong that it promotes side reactions like elimination (E2) of the alkyl halide. It should also be sterically hindered to avoid acting as a nucleophile itself.

Base Advantages Disadvantages Typical Use Case
Potassium Carbonate (K₂CO₃) Inexpensive, mild, and effective.Can be slow to dissolve in some organic solvents.A good first choice for many standard N-alkylations.
Sodium Carbonate (Na₂CO₃) Inexpensive and readily available.Generally less effective than K₂CO₃ in many organic solvents due to lower solubility.[5][6]Can be used, but may require longer reaction times or higher temperatures.
Triethylamine (TEA) Organic base, soluble in most organic solvents.Can be nucleophilic and may compete with morpholine. Can make work-up more challenging.Useful when an inorganic base is not suitable, but should be used with caution.
Diisopropylethylamine (DIPEA or Hünig's base) Sterically hindered and non-nucleophilic.More expensive than inorganic bases.An excellent choice for sensitive substrates where nucleophilic attack from the base is a concern.

What is the best solvent for my N-alkylation reaction?

Polar aprotic solvents are generally the best choice for SN2 reactions as they can solvate the cation of the base without strongly solvating and deactivating the nucleophile.[4][7]

Solvent Properties and Considerations
Acetonitrile (MeCN) Excellent choice, polar aprotic, and relatively easy to remove.
N,N-Dimethylformamide (DMF) Highly polar aprotic solvent that can often accelerate slow reactions.
Dimethyl Sulfoxide (DMSO) Very strong polar aprotic solvent.
Acetone A good, less toxic alternative to chlorinated solvents.
Tetrahydrofuran (THF) A common, moderately polar solvent.

My alkylating agent is sterically hindered (e.g., a secondary or bulky primary halide). The reaction is very slow or not proceeding. What can I do?

Steric hindrance significantly slows down the rate of SN2 reactions.[4] If you are working with a hindered alkylating agent, consider the following strategies:

  • Increase the Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.

  • Use a More Reactive Leaving Group: The choice of leaving group is critical. For a given alkyl group, the reaction rate will follow the trend: I > Br > Cl > F.[4] If your reaction with an alkyl chloride is slow, switching to the corresponding bromide or iodide will significantly increase the reaction rate. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.

  • Use a More Polar Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can help to stabilize the transition state and accelerate the reaction.

  • Consider an Alternative Synthetic Route: If the SN2 reaction is not feasible, consider alternative methods such as reductive amination. This involves reacting morpholine with an appropriate aldehyde or ketone in the presence of a reducing agent.

How can I avoid the formation of the quaternary ammonium salt?

The formation of the quaternary ammonium salt is a common side reaction, especially with highly reactive alkylating agents like methyl iodide. To minimize this:

  • Use a Stoichiometric Amount or a Slight Excess of Morpholine: This ensures the alkylating agent is consumed before it can react with the desired N-alkylmorpholine product.

  • Avoid Highly Reactive Alkylating Agents if Possible: If methylation is desired, consider using a less reactive methylating agent than methyl iodide, such as dimethyl sulfate or methyl tosylate, and carefully control the stoichiometry.

  • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting materials and the appearance of the product. Stop the reaction as soon as the starting alkylating agent is consumed.

My product is water-soluble. How can I effectively extract it during the work-up?

The N-alkylation of morpholine can sometimes lead to products with significant water solubility, making extraction with common organic solvents inefficient.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate. This will decrease the polarity of the aqueous phase and reduce the solubility of your organic product, driving it into the organic layer during extraction.

  • Use a More Polar Extraction Solvent: If extraction with a non-polar solvent like ethyl acetate is failing, try a more polar solvent like dichloromethane (DCM).

  • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be used to achieve efficient extraction over a longer period.

  • Evaporation of Aqueous Layer: In some cases, if the product is stable and non-volatile, it may be possible to remove the water under reduced pressure.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Morpholine with a Primary Alkyl Halide (e.g., 1-Bromobutane)

This protocol provides a reliable method for the N-alkylation of morpholine with a non-hindered primary alkyl halide.

Materials:

  • Morpholine

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10-15 minutes to ensure good suspension of the base.

  • Add 1-bromobutane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-butylmorpholine.

  • The product can be further purified by distillation under reduced pressure if necessary.[8]

Protocol 2: N-Benzylation of Morpholine

This protocol is for the synthesis of N-benzylmorpholine, a common derivative.

Materials:

  • Morpholine

  • Benzyl bromide or benzyl chloride

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.5 equivalents) in anhydrous DMF.

  • Add anhydrous sodium carbonate (2.0 equivalents) to the solution.

  • Slowly add benzyl bromide (1.0 equivalent) to the stirred suspension at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the benzyl bromide.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-benzylmorpholine by vacuum distillation or column chromatography on silica gel.

Visualizing the Process

Reaction Mechanism

N_Alkylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Morpholine Morpholine (Nucleophile) TS [Nu---R---X]‡ Morpholine->TS S N 2 Attack AlkylHalide Alkyl Halide (Electrophile) R-X AlkylHalide->TS Product N-Alkylmorpholine TS->Product HalideIon Halide Ion X⁻ TS->HalideIon Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Overalkylation Check for Quaternary Salt (e.g., by NMR or MS) Start->Check_Overalkylation Check_Sterics No Check_Overalkylation->Check_Sterics Use_Excess_Morpholine Use Excess Morpholine and Monitor Reaction Check_Overalkylation->Use_Excess_Morpholine Check_Leaving_Group No Check_Sterics->Check_Leaving_Group Increase_Temp Increase Temperature and/or Reaction Time Check_Sterics->Increase_Temp Check_Base_Solvent Good (e.g., I, Br) Check_Leaving_Group->Check_Base_Solvent Switch_Halide Switch to a Better Leaving Group (I or Br) Check_Leaving_Group->Switch_Halide Optimize_Conditions Use Stronger Base (K₂CO₃) and Polar Aprotic Solvent (MeCN, DMF) Check_Base_Solvent->Optimize_Conditions Suboptimal Final_Product Improved Yield Use_Excess_Morpholine->Final_Product Implement Changes Increase_Temp->Final_Product Implement Changes Switch_Halide->Final_Product Implement Changes Optimize_Conditions->Final_Product Implement Changes

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

References

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. The Journal of Organic Chemistry.
  • Google Patents. (2009). Methods for preparing n-substituted morpholine compounds.
  • Juniper Publishers. (2020).
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]

  • Dong, J., et al. (2018). N-Dealkylation of Amines. Molecules, 23(12), 3197.
  • Google Patents. (1992). The preparation method of N-alkylmorpholine compound.
  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction.
  • ResearchGate. (n.d.).
  • Prakoso, N. I., et al. (2020). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. AIP Conference Proceedings, 2229(1), 030001.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • MDPI. (2023).
  • National Center for Biotechnology Information. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ACS Publications. (2021).
  • Royal Society of Chemistry. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • ResearchGate. (n.d.). Comparison of K 2 CO 3 and Na 2 CO 3 using synthetic and real softened....
  • Google Patents. (1964). Process for the preparation of morpholines.
  • ChemRxiv. (2024).
  • Reddit. (2023).
  • PubMed. (2020).
  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • MDPI. (2019). High-Pressure Phase Diagrams of Na2CO3 and K2CO3.
  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b)
  • Scribd. (n.d.). Chemistry Lab: 1-Bromobutane Synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2017).
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Google Patents. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.
  • ResearchGate. (n.d.).
  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

Sources

Optimization

Solubility Support Center: Morpholine Salts in Dichloromethane (DCM)

Case ID: #MPH-DCM-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Solubility Limits of Morpholine Salts in Chlorinated Solvents Executive Summary & Diagnostics The Core Issue: You a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MPH-DCM-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Solubility Limits of Morpholine Salts in Chlorinated Solvents

Executive Summary & Diagnostics

The Core Issue: You are experiencing precipitation or phase separation of morpholine salts (e.g., hydrochloride, trifluoroacetate) in Dichloromethane (DCM).

The Scientific Reality: Morpholine salts are ionic species with high crystal lattice energies. DCM is a moderately polar aprotic solvent with a low dielectric constant (


) and weak hydrogen-bond donating (HBD) capability (

kcal/mol). It lacks the thermodynamic power to overcome the lattice enthalpy of tight ion pairs like morpholine

HCl. The salt prefers to aggregate with itself rather than interact with the solvent, leading to precipitation.

Diagnostic Decision Tree: Follow this logic flow to determine your next step.

SolubilityLogic Start Start: Morpholine Salt Insoluble in DCM Goal What is your Goal? Start->Goal Reaction Run a Reaction (Homogeneous) Goal->Reaction Purification Purification / Isolation Goal->Purification Extraction Extraction / Workup Goal->Extraction Cosolvent Add Polar Cosolvent (MeOH or HFIP) Reaction->Cosolvent Quick Fix Counterion Switch Counter-ion (Cl⁻ → OTs⁻/TfO⁻) Reaction->Counterion Permanent Fix Precipitation Use Insolubility: Filter the Solid Purification->Precipitation Standard Method FreeBase Free-Base the Amine (Wash w/ NaHCO₃) Extraction->FreeBase Phase Switch

Figure 1: Decision matrix for handling morpholine salt insolubility based on experimental intent.

Technical Troubleshooting (Q&A)

Q1: I need the reaction to be homogeneous in DCM. Why won't it dissolve?

A: Your solvent cannot break the ionic lattice. Morpholine hydrochloride forms a tight crystal lattice. To dissolve it, the solvent must solvate both the cation (morpholinium) and the anion (chloride). DCM interacts via weak dipole-dipole forces, which are insufficient.[1]

The Fix: Polarity Modification (The "Shift") You must introduce a Hydrogen Bond Donor (HBD).

  • Standard Protocol: Add Methanol (MeOH) . A mixture of 5–10% MeOH in DCM is the "magic ratio" for many organic salts. The MeOH provides the H-bonding necessary to solvate the chloride ion, while the DCM solubilizes the organic backbone.

  • Advanced Protocol (The "Nuclear" Option): Use Hexafluoroisopropanol (HFIP) .[2] HFIP is a potent H-bond donor that dissolves difficult aggregates and peptides. Adding 1–5% HFIP to DCM often instantly solubilizes stubborn amine salts [1].

Q2: I am trying to extract the product, but it's not in the DCM layer.

A: As a salt, it has partitioned into the aqueous phase (or precipitated). If your morpholine derivative is a salt (HCl, TFA), it is hydrophilic. It will refuse to enter the DCM layer during an aqueous workup.

The Fix: The "Free-Base" Switch Unless the salt form is strictly required for stability, convert it to the neutral amine.

  • Wash the mixture with saturated aqueous NaHCO₃ (mild) or 1M NaOH (strong).

  • The pH must be >9 (Morpholine pKa

    
     8.3).
    
  • The neutral morpholine is lipophilic and will immediately partition into the DCM layer [2].

Q3: I specifically need a lipophilic salt form soluble in DCM.

A: You are using the wrong counter-ion. Chloride and Trifluoroacetate (TFA) anions are "hard" and promote tight lattice packing. To make the salt soluble in organic solvents (DCM, Chloroform), you need a "soft," lipophilic counter-ion.

The Fix: Counter-ion Engineering Switch to Tosylate (OTs) , Triflate (OTf) , or Tetraphenylborate .[1]

  • Why? These large, diffuse anions delocalize charge, weakening the crystal lattice energy and increasing lipophilicity (Grease-loving nature) [3].[1]

Data & Reference Tables

Table 1: Solvent Parameters for Solubility Engineering

Use this table to select the correct co-solvent.

SolventDielectric Const.[3][4] (

)

(kcal/mol)
H-Bond Donor AbilitySolubility of Morpholine HCl
DCM 8.940.7LowInsoluble
Chloroform 4.839.1Low-MedSlightly Soluble
Methanol 32.755.4HighSoluble
HFIP 16.765.3Very HighVery Soluble
Water 80.163.1Very HighVery Soluble

Note:


 is the Reichardt polarity scale. Higher values indicate better solvation of ionic species [4].

Standard Operating Protocols (SOPs)

Protocol A: The "DCM-Methanol" Solubilization

Use for: Running reactions on the salt without free-basing.

  • Preparation: Suspend your morpholine salt in DCM (0.1 M concentration).

  • Titration: Add Methanol dropwise under vigorous stirring.

  • Observation: Monitor the dissolution. Typically, dissolution occurs between 5% and 15% v/v MeOH.[1]

  • Caution: MeOH is nucleophilic. Ensure your reagents (e.g., acid chlorides, anhydrides) are compatible.[1] If not, proceed to Protocol B .

Protocol B: The "Lipophilic Counter-ion" Exchange

Use for: Creating a DCM-soluble salt for catalysis or purification.

  • Dissolution: Dissolve the Morpholine HCl salt in a minimum amount of Water.[5][6]

  • Exchange Agent: Add 1.1 equivalents of Sodium p-Toluenesulfonate (NaOTs) or Lithium Triflimide (LiNTf₂) .

  • Extraction: Add DCM and stir vigorously for 10 minutes.

  • Separation: The new lipophilic salt (Morpholine

    
    HOTs) will extract into the DCM layer.
    
  • Drying: Dry the DCM layer over

    
     and evaporate.
    
Protocol C: The "Free-Base" Recovery

Use for: Standard workup to recover the amine.

WorkupFlow Step1 1. Biphasic Mix (Aq. Salt + DCM) Step2 2. Add Base (NaOH / NaHCO₃) Step1->Step2 Step3 3. Check pH (Target > 9.0) Step2->Step3 Step4 4. Phase Cut (Product in DCM) Step3->Step4

Figure 2: Workflow for converting insoluble salt to soluble free base.

  • Biphasic Setup: Add your reaction mixture to a separatory funnel containing DCM.

  • Basification: Slowly add 1M NaOH or Saturated

    
    .
    
    • Critical Check: Spot the aqueous layer on pH paper. It must be basic (Blue/Purple).

  • Agitation: Shake vigorously to allow the neutral amine to migrate to the DCM.

  • Isolation: Drain the bottom DCM layer. The salt impurities (NaCl) remain in the water.

References

  • PubChem. Hexafluoroisopropanol (HFIP) Compound Summary. National Library of Medicine. Available at: [Link]

  • ScienceMadness. Washes and Extractions: Amine Workup Protocols. Discussion Board Archive. Available at: [Link]

  • National Institutes of Health (NIH). Rationalizing Counterion Selection for the Development of Lipophilic Salts. PubMed Central. Available at: [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General Reference for

    
     values). See related ACS Review: [Link]
    

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopicity of (S)-3-Aminomethylmorpholine

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopicity of (S)-3-aminomethylmorpholine. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopicity of (S)-3-aminomethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during experimentation and formulation. Our goal is to equip you with the knowledge to not only troubleshoot problems but also proactively manage the physicochemical properties of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: My sample of (S)-3-aminomethylmorpholine is gaining weight and becoming difficult to handle. What is happening?

A1: You are observing the effects of hygroscopicity, which is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] The chemical structure of (S)-3-aminomethylmorpholine contains both a primary amine and a morpholine ring. These functional groups, particularly the amine, are capable of forming hydrogen bonds with atmospheric water, leading to moisture absorption. This can result in physical changes such as increased mass, clumping, and deliquescence (dissolving in the absorbed water).[3]

Q2: What are the downstream consequences of moisture absorption for my experiments and drug development process?

A2: Uncontrolled moisture absorption can significantly impact your results and the viability of (S)-3-aminomethylmorpholine as a drug candidate. The primary consequences include:

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to the formation of impurities and a loss of potency.[4][5]

  • Physical Instability: Moisture can induce phase transformations in the solid state, affecting properties like crystal structure, melting point, and solubility.[2]

  • Poor Handling and Processability: Hygroscopic materials often exhibit poor flowability and compressibility, which can pose significant challenges during manufacturing processes like tableting and capsule filling.[6][7][8]

  • Inaccurate Dosing: If the material has absorbed a significant amount of water, it can lead to inaccuracies in weighing and, consequently, incorrect dosing in both preclinical and clinical studies.

Q3: How should I properly store and handle (S)-3-aminomethylmorpholine to minimize moisture uptake?

A3: Proper storage and handling are the first line of defense against hygroscopicity.

  • Storage: Store (S)-3-aminomethylmorpholine in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or under an inert atmosphere (e.g., nitrogen or argon).[1][3][9] For long-term storage, consider placing the primary container inside a secondary, heat-sealed foil bag with a desiccant pouch.[10]

  • Handling: Whenever possible, handle the compound in a controlled environment with low relative humidity, such as a glove box. Minimize the time the container is open to the atmosphere.[9]

Q4: What are the primary strategies to fundamentally reduce the hygroscopicity of (S)-3-aminomethylmorpholine?

A4: While proper handling is crucial, modifying the solid form of the molecule is often the most effective long-term solution. The two most common and effective strategies for a basic compound like (S)-3-aminomethylmorpholine are:

  • Salt Formation: Converting the basic free form of the amine into a salt by reacting it with an acid can significantly alter its crystal lattice and reduce its affinity for water.[11][12]

  • Co-crystallization: Forming a co-crystal with a suitable, non-ionizable co-former can create a new crystalline structure with improved physical properties, including lower hygroscopicity.[2][4][5][13]

Other formulation-based approaches include film coating, encapsulation, and co-processing with excipients, which act as physical barriers to moisture.[6][7][8][14]

Troubleshooting Guides

Problem Potential Cause Recommended Solution & Rationale
Inconsistent Weighing The sample is rapidly absorbing atmospheric moisture, leading to a continuous increase in mass on the analytical balance.Solution: Weigh the sample in a controlled environment with low humidity. If a glove box is unavailable, weigh the sample quickly and in a container with a small opening. For highly accurate measurements, consider using a weighing vessel with a cap. Rationale: This minimizes the exposure time of the sample to ambient air, reducing the amount of water absorbed during the weighing process.[9]
Poor Flow and Clumping The material has absorbed sufficient moisture to become sticky and form aggregates, hindering its ability to be transferred or processed.Solution: The immediate solution is to dry the material under vacuum. However, for a long-term fix, it is highly recommended to investigate the formation of a less hygroscopic solid form, such as a salt or a co-crystal. Rationale: Drying will only temporarily resolve the issue. Creating a stable crystalline form will address the root cause of the poor physical properties.[2][6]
Appearance of New Impurities in Stability Studies The presence of absorbed water is likely accelerating the chemical degradation of the compound.Solution: Re-evaluate the storage conditions and consider more stringent moisture control. Analyze the degradation products to understand the degradation pathway (e.g., hydrolysis). Develop a non-hygroscopic salt or co-crystal to improve the intrinsic stability of the solid form. Rationale: Moisture is a common cause of drug degradation.[4][5] By converting to a more stable solid form, you can significantly enhance the shelf-life of the active pharmaceutical ingredient (API).

Experimental Protocols

Protocol 1: Salt Formation for Hygroscopicity Reduction

This protocol outlines a screening process to identify a suitable salt of (S)-3-aminomethylmorpholine with reduced hygroscopicity.

Rationale: By forming an ionic bond between the basic amine and an acidic counter-ion, a new crystal lattice is formed. This can disrupt the sites available for hydrogen bonding with water and create a more thermodynamically stable, less hygroscopic solid.[11] The "pKa rule" suggests that for efficient salt formation, the pKa of the base should be at least two units higher than the pKa of the acid.[15]

Step-by-Step Methodology:

  • Counter-ion Selection: Choose a range of pharmaceutically acceptable acids with varying pKa values. Examples include:

    • Strong Acids: Hydrochloric acid, Sulfuric acid, Methanesulfonic acid

    • Weaker Acids: Tartaric acid, Fumaric acid, Maleic acid, Citric acid

  • Solvent Selection: Select a solvent in which the free base is soluble but the resulting salt is likely to be less soluble, promoting crystallization. Common choices include ethanol, isopropanol, acetone, or mixtures with water.

  • Salt Formation Reaction: a. Dissolve a known amount of (S)-3-aminomethylmorpholine in the chosen solvent. b. In a separate vessel, dissolve an equimolar amount of the selected acid in the same solvent. c. Slowly add the acid solution to the amine solution while stirring. d. Observe for precipitation. If no precipitate forms, slowly cool the solution or add an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.

  • Isolation and Drying: a. Collect the resulting solid by filtration. b. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials. c. Dry the solid under vacuum at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.

  • Characterization and Hygroscopicity Testing: a. Characterize the new salt form using techniques such as X-ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point. b. Assess the hygroscopicity of the new salt using Dynamic Vapor Sorption (DVS) analysis or by storing a pre-weighed, dried sample at a constant high relative humidity (e.g., 80% RH at 25 °C) for 24 hours and measuring the weight gain.[1][][17]

Data Summary Table (Hypothetical)

Salt FormWater Uptake at 80% RH / 25°C after 24h (%)Physical Appearance
Free Base15.2Deliquescent liquid
Hydrochloride2.5Crystalline solid
Fumarate0.8Fine, crystalline powder
Tartrate1.1Crystalline solid
Protocol 2: Co-crystal Formation for Hygroscopicity Reduction

This protocol describes a method for screening co-formers to produce a co-crystal of (S)-3-aminomethylmorpholine with improved physical stability.

Rationale: Co-crystals are multi-component crystals held together by non-ionic interactions, such as hydrogen bonds. By selecting a co-former that can form strong hydrogen bonds with the amine, it is possible to create a stable crystal lattice that is less susceptible to disruption by water molecules.[2][4][5][13]

Step-by-Step Methodology:

  • Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers that are capable of hydrogen bonding. Examples include:

    • Carboxylic acids (e.g., benzoic acid, succinic acid)

    • Amides (e.g., nicotinamide)

    • Phenols (e.g., resorcinol)

  • Crystallization Method - Slurry Conversion: a. Add equimolar amounts of (S)-3-aminomethylmorpholine and the chosen co-former to a vial. b. Add a small amount of a solvent in which both components are sparingly soluble (e.g., ethyl acetate, acetonitrile). c. Agitate the slurry at a constant temperature (e.g., room temperature or 40 °C) for 24-72 hours.

  • Isolation and Drying: a. Isolate the solid by filtration. b. Dry the solid under vacuum.

  • Characterization and Hygroscopicity Testing: a. Use XRPD to determine if a new crystalline phase has formed, which would be different from the diffraction patterns of the individual starting materials. b. If a new phase is identified, confirm co-crystal formation using techniques like DSC or spectroscopy. c. Evaluate the hygroscopicity of the new co-crystal as described in the salt formation protocol.

Diagrams

Hygroscopicity_Mitigation_Strategy start Hygroscopic (S)-3-aminomethylmorpholine Free Base assess Assess Physicochemical Properties (Hygroscopicity, Stability, Solubility) start->assess strategy Select Mitigation Strategy assess->strategy salt Salt Formation Screening strategy->salt Chemical Modification cocrystal Co-crystal Screening strategy->cocrystal Crystal Engineering formulation Formulation Approaches (Coating, Encapsulation) strategy->formulation Physical Barrier characterize Characterize New Solid Form (XRPD, DSC, DVS) salt->characterize cocrystal->characterize formulation->characterize end Stable, Non-Hygroscopic Form characterize->end

Caption: Decision workflow for selecting a strategy to minimize hygroscopicity.

Salt_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Analysis start Select Counter-ions & Solvents dissolve_api Dissolve (S)-3-aminomethylmorpholine start->dissolve_api dissolve_acid Dissolve Counter-ion start->dissolve_acid mix Mix Solutions dissolve_api->mix dissolve_acid->mix crystallize Induce Crystallization (Cooling / Anti-solvent) mix->crystallize isolate Filter & Dry Solid crystallize->isolate xpr_dsc Characterize Solid Form (XRPD, DSC) isolate->xpr_dsc dvs Measure Hygroscopicity (DVS) xpr_dsc->dvs select Select Optimal Salt dvs->select

Caption: Experimental workflow for salt formation screening.

References

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1939. [Link][6][7][8]

  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link][14]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link][9]

  • Biblioteka Nauki. (n.d.). Reduction of amines emission and their volatile degradation products. [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (2025). Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]

  • OUCI. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link][4][5][13]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link][1]

  • PMC. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link][2]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link][10]

  • Google Patents. (n.d.). Malate salts, and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl].
  • PubMed. (n.d.). Effect of surface characteristics of theophylline anhydrate powder on hygroscopic stability. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link][15]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link][3]

  • AMT. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • American Pharmaceutical Review. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]

  • ACS Publications. (2020). Drug–Drug Cocrystals Provide Significant Improvements of Drug Properties in Treatment with Progesterone. Crystal Growth & Design. [Link]

  • Kent Academic Repository. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. [Link][11]

  • AIVC. (n.d.). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. [Link]

  • ResearchGate. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link][17]

  • Google Patents. (n.d.). Dosage forms for hygroscopic active ingredients.
  • PubMed. (2018). Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. [Link][12]

Sources

Optimization

Technical Support Center: Optimizing Reductive Alkylation of (S)-Morpholine Derivatives

Welcome to the technical support center for the reductive alkylation of (S)-morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive alkylation of (S)-morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. As a cornerstone reaction in medicinal chemistry, the N-alkylation of morpholines is pivotal for generating compound libraries and synthesizing active pharmaceutical ingredients (APIs).[1] However, challenges such as low conversion, side product formation, and purification difficulties can arise.

This document moves beyond a simple recitation of steps. It provides a deep dive into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of this reaction.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address the most common initial hurdles encountered during the reductive alkylation of (S)-morpholine derivatives.

Question 1: My reaction shows low or no conversion. What are the primary factors to investigate?

Low conversion in the reductive amination of morpholines can often be attributed to the reduced nucleophilicity of the morpholine nitrogen.[2] Several factors can exacerbate this issue:

  • Inefficient Iminium Ion Formation: The reaction proceeds via an intermediate iminium ion, formed from the condensation of the morpholine and the carbonyl compound. This equilibrium can be unfavorable.[3]

    • Solution: Ensure your reaction is conducted under weakly acidic conditions (pH 4-5).[4] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial addition of the amine.[4] Acetic acid is a common and effective catalyst for this purpose.[5]

  • Steric Hindrance: Highly substituted ketones or bulky aldehydes can sterically hinder the approach of the morpholine nucleophile, slowing down the initial condensation step.

    • Solution: Consider longer reaction times or a moderate increase in temperature (e.g., to 40-50 °C). However, be mindful that excessive heat can promote side reactions.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical. A reagent that is too aggressive will reduce the starting aldehyde or ketone faster than the iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for one-pot reductive aminations.[3][5] It is mild enough to not significantly reduce aldehydes and ketones but is highly effective at reducing the iminium ion as it forms.[3][5]

Question 2: I am observing significant amounts of the alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I prevent this?

This is a classic selectivity issue. It indicates that your reducing agent is too reactive under the reaction conditions.

  • Primary Cause: Using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure is often the culprit. NaBH₄ can readily reduce aldehydes and ketones, especially at acidic pH.[3][4]

  • Recommended Solution: Switch to Sodium Triacetoxyborohydride (STAB). The electron-withdrawing acetate groups on STAB moderate the reactivity of the borohydride, making it highly selective for the iminium ion over the carbonyl starting material.[3][5]

  • Alternative (Two-Step) Procedure: If you must use NaBH₄, consider a two-step (indirect) approach.[3] First, form the iminium ion by mixing the (S)-morpholine derivative and the carbonyl compound in a suitable solvent, often with a dehydrating agent (like molecular sieves) to drive the equilibrium. Once iminium formation is complete (monitored by techniques like TLC or LCMS), then add the NaBH₄.[3]

Question 3: My primary amine starting material is undergoing dialkylation. How can I favor mono-alkylation?

While (S)-morpholine is a secondary amine, this is a frequent issue when starting with a primary amine to synthesize a secondary amine product which then undergoes a second alkylation. The principles to control this are relevant.

  • Stoichiometry Control: Use a slight excess of the primary amine relative to the carbonyl compound. This increases the probability that the carbonyl will react with the starting amine rather than the mono-alkylated product.

  • Stepwise Addition: Add the carbonyl compound slowly to a solution of the amine and the reducing agent. This keeps the concentration of the electrophile low, disfavoring the second alkylation.

  • Alternative Procedure: For challenging substrates, a stepwise procedure where the imine is formed first, followed by reduction with NaBH₄, can offer better control and minimize dialkylation.[6]

Question 4: I'm concerned about the stereochemical integrity of the (S)-morpholine chiral center. Can epimerization occur?

Under standard reductive amination conditions, the chiral center of the (S)-morpholine ring is generally stable and epimerization is not a common issue. The reaction conditions are typically mild and do not involve the breaking of any bonds at the stereocenter. Published methods have shown that optically active amines can be converted without epimerization.[5]

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving persistent issues.

Issue: Persistent Low Yield Despite Basic Optimization

If you've addressed the points in the FAQ and still face low yields, a deeper analysis of your reaction parameters is necessary.

G A Problem: Low Yield B Check Reagent Quality & Stoichiometry A->B C Is STAB fresh? (Clumps indicate decomposition) B->C If No D Is Amine/Aldehyde pure? (1.0 : 1.1-1.2 : 1.5 equiv Amine:Carbonyl:STAB) B->D If No E Optimize Reaction Conditions B->E If Yes C->E D->E F Solvent Choice? (DCE, THF, DCM are preferred) E->F If No G pH Control? (Add 1.0-1.1 equiv Acetic Acid) E->G If No H Monitor Iminium Formation E->H If Yes F->H G->H I Pre-stir Amine + Carbonyl for 1-2h before adding STAB? H->I If No J Analyze by LCMS/NMR for iminium ion peak? H->J If No L Successful Optimization H->L If Yes I->L K Consider a different reducing system (e.g., NaBH3CN with careful pH control) J->K K->L

Caption: Troubleshooting workflow for low reaction yield.

ParameterCommon IssueRecommended ActionRationale
Reducing Agent Decomposition of STAB due to moisture.Use freshly opened STAB or dry it under vacuum. Ensure it is a free-flowing powder.Sodium triacetoxyborohydride is hygroscopic. Water ingress will decompose the reagent, leading to lower effective concentration and poor results.
Solvent Use of protic solvents like Methanol (MeOH).Use aprotic solvents. 1,2-Dichloroethane (DCE) is the preferred solvent, but THF and DCM are also effective.[5][6]Protic solvents can react with the hydride reagent and interfere with the iminium ion equilibrium. STAB is not very compatible with MeOH.[7]
pH Reaction is too acidic or too basic.For reactions with ketones, the addition of a stoichiometric amount of acetic acid is often beneficial.[5] Aim for a pH range of 4-5.If the pH is too high, iminium ion formation is slow. If the pH is too low (<4), the morpholine nitrogen becomes fully protonated, rendering it non-nucleophilic.[4]
Temperature Reaction is too cold, especially with unreactive ketones.Start at room temperature. If conversion is slow, gently heat to 40-50 °C.Increased temperature can help overcome the activation energy for iminium formation with sterically hindered or electronically deactivated carbonyls.
Water Scavenging Water produced during iminium formation inhibits the reaction.Add 3Å or 4Å molecular sieves to the reaction mixture.Removing water shifts the equilibrium towards the formation of the iminium ion, increasing the concentration of the intermediate that gets reduced.[3]
Issue: Complex Product Mixture and Purification Challenges

A messy reaction profile often points to side reactions or instability of the product under the workup conditions.

  • Aldehyde Self-Condensation (Aldol Reaction): This can occur if the aldehyde has α-hydrogens and the conditions are basic.

    • Mitigation: Ensure the reaction is run under the recommended weakly acidic conditions. The presence of the amine and the slightly acidic medium generally outcompetes the aldol pathway.

  • Hydrogenation of Other Functional Groups: While STAB is selective, other reducible groups might be affected under certain conditions.

    • Mitigation: STAB is known to tolerate functional groups like C-C multiple bonds, nitro groups, and cyano groups.[5][6] If you suspect issues, carefully analyze your substrate for highly sensitive functionalities.

N-alkylated morpholines are basic. This property can be exploited for purification.

  • Aqueous Workup: After the reaction is complete (TLC/LCMS monitoring), quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases. This neutralizes the acetic acid and quenches any remaining hydride reagent.

  • Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash (Optional Cleanup): To remove non-basic organic impurities, you can wash the organic layer with dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the ammonium salt. Then, re-basify the aqueous layer with NaOH and re-extract the purified product.

  • Chromatography: If further purification is needed, silica gel column chromatography is standard. A typical eluent system is a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~0.5-1%) added to the eluent to prevent the basic product from streaking on the acidic silica gel.

Section 3: Key Experimental Protocols

Protocol 1: General One-Pot Reductive Alkylation using STAB

This protocol is a robust starting point for the N-alkylation of an (S)-morpholine derivative with an aldehyde or ketone.

Materials:

  • (S)-Morpholine derivative (1.0 equiv)

  • Aldehyde or Ketone (1.1-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.1 equiv, optional, but recommended for ketones)

  • 1,2-Dichloroethane (DCE) (to make a ~0.1-0.2 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the (S)-morpholine derivative and the aldehyde or ketone.

  • Add the solvent (DCE) and stir to dissolve.

  • If using a ketone, add the acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add the sodium triacetoxyborohydride (STAB) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS. Reactions with aldehydes are often complete in 1-4 hours, while ketones may require 12-24 hours.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in the purification strategy above.

G A 1. Combine Amine + Carbonyl in DCE B 2. Add Acetic Acid (for ketones) Stir 30-60 min A->B C 3. Add STAB portion-wise B->C D 4. Stir at RT Monitor Progress (TLC/LCMS) C->D E 5. Quench with aq. NaHCO3 D->E F 6. Extract with Organic Solvent E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: One-pot reductive alkylation workflow.

Section 4: Understanding the Core Chemistry

A firm grasp of the underlying mechanism is essential for effective troubleshooting.

The Reaction Mechanism

The reductive alkylation proceeds in two main stages:

  • Iminium Ion Formation: The secondary amine ((S)-morpholine) attacks the carbonyl carbon of the aldehyde or ketone. After proton transfer, a hemiaminal intermediate is formed. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as a molecule of water, forming a resonance-stabilized iminium ion.[3] This step is reversible.[3]

  • Hydride Reduction: The hydride reagent, selectively STAB, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion C=N double bond. This reduction is irreversible and forms the final N-alkylated morpholine product. The rate of reduction of the iminium ion by STAB is much faster than the reduction of the starting carbonyl compound.[5]

G cluster_1 Step 1: Iminium Ion Formation (Reversible) cluster_2 Step 2: Reduction (Irreversible) Morpholine (S)-Morpholine Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R-C(=O)-R') Iminium Iminium Ion [R-C(=N+R'')-R'] Hemiaminal->Iminium - H2O Iminium->Hemiaminal + H2O Iminium2 Iminium Ion Iminium->Iminium2 Enters Reduction Step H2O H2O H_plus H+ (cat.) H_plus->Carbonyl activates STAB NaBH(OAc)3 (STAB) Product N-Alkylated Morpholine STAB->Product Hydride Transfer

Caption: Mechanism of reductive alkylation.

Comparison of Common Reducing Agents
Reducing AgentProsConsBest For
Sodium Triacetoxyborohydride (STAB) Mild, highly selective for imines/iminium ions.[3] Tolerates a wide range of functional groups.[5] Ideal for one-pot reactions.[5]Hygroscopic, relatively more expensive.One-pot reductive aminations of both aldehydes and ketones. The gold standard for this reaction.
Sodium Cyanoborohydride (NaBH₃CN) Stable in weakly acidic conditions (pH 3-6).[8] Selectively reduces imines at near-neutral pH.[3][8]Highly toxic; generates toxic HCN/NaCN byproducts upon acidic workup.[3][8][9] Can reduce ketones at lower pH.[3][8]One-pot reactions where toxicity concerns can be managed. Requires careful pH control.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Reduces aldehydes and ketones rapidly.[3] Not suitable for one-pot procedures unless the imine forms much faster than carbonyl reduction.[4]Stepwise (indirect) procedures where the imine is pre-formed and isolated or when the carbonyl is significantly less reactive than the imine.

References

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • The Synthetic Organic Chemist's Companion. Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ACS Publications. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ACS Publications. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • YouTube. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

  • ChemRxiv. Stereocontrol in Reductive Aminases through Steric Modification of Residues Around Substrate and Cofactor Binding Pockets. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of (S)-Morpholin-3-ylmethanamine: A Comparative Validation Guide

Executive Summary (S)-Morpholin-3-ylmethanamine (CAS: 702717-36-8) is a critical chiral building block in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. Its structural integrity—specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Morpholin-3-ylmethanamine (CAS: 702717-36-8) is a critical chiral building block in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. Its structural integrity—specifically its enantiomeric purity—is paramount for downstream efficacy. While High-Performance Liquid Chromatography (HPLC) is the industrial gold standard for enantiomeric excess (ee) determination, 1H NMR spectroscopy offers a rapid, versatile alternative when coupled with Chiral Solvating Agents (CSAs).

This guide provides a technical breakdown of the 1H NMR characteristics of (S)-Morpholin-3-ylmethanamine, compares its spectral behavior in different ionic states (free base vs. salt), and evaluates the performance of NMR-based chiral analysis against chromatographic alternatives.

Part 1: Structural Characterization (The Baseline)

The 1H NMR spectrum of (S)-Morpholin-3-ylmethanamine is defined by the morpholine ring's chair conformation and the exocyclic aminomethyl group. The chemical shifts are highly sensitive to pH and solvent choice due to the basicity of the secondary amine (morpholine ring) and the primary amine (side chain).

Expected Chemical Shifts (Free Base vs. Dihydrochloride)

The following table compares the expected chemical shifts in deuterated chloroform (CDCl₃) for the free base and Deuterium Oxide (D₂O) for the dihydrochloride salt.

Proton AssignmentFree Base (CDCl₃, ppm)Dihydrochloride Salt (D₂O, ppm)MultiplicityDiagnostic Note
H-3 (Chiral Center) 2.85 – 2.953.60 – 3.75MultipletDeshielded in salt form due to protonation of adjacent N.
-CH₂-NH₂ (Exocyclic) 2.60 – 2.753.10 – 3.30Doublet of doubletsKey diagnostic for substitution; shifts downfield significantly in acid.
H-2 (Ether adjacent) 3.55 – 3.653.90 – 4.10MultipletPart of the O-CH₂-CH region; complex splitting due to chair conformers.
H-6 (Ether adjacent) 3.55 – 3.653.90 – 4.10MultipletOften overlaps with H-2.
H-5 (Amine adjacent) 2.80 – 2.903.40 – 3.55MultipletDistinct from ether protons; shifts downfield in salt.
NH / NH₂ 1.5 – 2.0 (Broad)Not ObservedBroad SingletExchangeable with D₂O; typically invisible in salt spectrum.

Technical Insight: In CDCl₃, the morpholine ring protons often appear as complex multiplets due to the rapid chair-chair interconversion. In the dihydrochloride salt (D₂O), the spectrum simplifies slightly but shifts downfield (~0.5 - 1.0 ppm) due to the electron-withdrawing effect of the ammonium cations.

Part 2: Comparative Performance – Enantiomeric Purity Analysis

Standard achiral 1H NMR cannot distinguish (S)-Morpholin-3-ylmethanamine from its (R)-enantiomer. To validate the "S" configuration without HPLC, one must introduce a chiral environment.

The Alternatives: HPLC vs. Chiral NMR
FeatureMethod A: Chiral HPLC (Reference)Method B: 1H NMR + CSA (Alternative)
Principle Physical separation on chiral stationary phase.Diastereomeric interaction in solution.
Resolution High (Baseline separation typical).Moderate (Requires optimization of CSA ratio).
Time to Result 30–60 mins (equilibration + run).10–15 mins (mix and measure).
Cost High (Columns: $1000+).Low (Reagents: <$5 per sample).
Sample Recovery Difficult (requires prep scale).Impossible (sample contaminated with CSA).
Protocol: NMR Determination of ee% using (R)-BINOL

Using (R)-1,1'-Bi-2-naphthol ((R)-BINOL) as a Chiral Solvating Agent (CSA) allows for the differentiation of enantiomers via hydrogen bonding, which creates transient diastereomeric complexes.

Mechanism: The acidic hydroxyl protons of (R)-BINOL H-bond with the amine nitrogens of (S)-Morpholin-3-ylmethanamine. This induces a chemical shift non-equivalence (


) between the (S) and (R) enantiomers, particularly visible in the exocyclic -CH₂-NH₂  protons.

Experimental Workflow:

  • Baseline Scan: Acquire a standard 1H NMR of the analyte (10 mg) in CDCl₃ (0.6 mL).

  • CSA Addition: Add 1.0 equivalent of (R)-BINOL directly to the NMR tube.

  • Equilibration: Shake vigorously and allow to settle for 2 minutes.

  • Chiral Scan: Acquire 1H NMR. Focus on the 2.5–3.5 ppm region.[1]

  • Analysis:

    • Pure (S): Remains a single set of signals (shifted).

    • Racemic: The -CH₂-NH₂ doublet splits into two distinct sets of doublets.

    • Calculation:

      
      
      

Part 3: Visualizations

Workflow for Structural & Chiral Validation

The following diagram illustrates the decision matrix for analyzing (S)-Morpholin-3-ylmethanamine, ensuring both chemical identity and stereochemical purity.

NMR_Validation_Workflow Start Sample: (S)-Morpholin-3-ylmethanamine Solubility Solubility Check (CDCl3 vs D2O) Start->Solubility Standard_NMR Standard 1H NMR (Structural ID) Solubility->Standard_NMR Check_Signals Check Diagnostic Signals: -CH2-NH2 (~2.7 ppm) Morpholine Ring (~2.9-3.7 ppm) Standard_NMR->Check_Signals Purity_Decision Is Enantiomeric Purity Required? Check_Signals->Purity_Decision Structure Confirmed HPLC_Path Method A: Chiral HPLC (High Precision, High Cost) Purity_Decision->HPLC_Path Gold Standard NMR_CSA_Path Method B: 1H NMR + CSA ((R)-BINOL or Mosher's Acid) Purity_Decision->NMR_CSA_Path Rapid Screen Result_HPLC Chromatogram: Retention Time Match HPLC_Path->Result_HPLC Result_NMR Spectrum: Signal Splitting Analysis NMR_CSA_Path->Result_NMR Final_Report Final Validation Report (Identity + ee%) Result_HPLC->Final_Report Result_NMR->Final_Report

Caption: Decision matrix for the structural and stereochemical validation of (S)-Morpholin-3-ylmethanamine.

Part 4: Experimental Protocols

Preparation of Free Base from Dihydrochloride Salt

Commercial samples are often supplied as the stable dihydrochloride salt. For CSA studies in CDCl₃, the free base is required.

  • Dissolution: Dissolve 50 mg of (S)-Morpholin-3-ylmethanamine·2HCl in 1 mL of water.

  • Basification: Add 10M NaOH dropwise until pH > 12.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 2 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Evaporation: Remove solvent under reduced pressure (careful: amine may be volatile; use mild vacuum/temperature).

  • Reconstitution: Dissolve the resulting oil immediately in CDCl₃ for NMR analysis.

Mosher's Acid Derivatization (Alternative to CSA)

If (R)-BINOL does not provide sufficient resolution, derivatization with Mosher's Acid Chloride is the robust alternative.

  • Mix: 5 mg analyte + 10 mg (R)-(-)-MTPA-Cl in 0.6 mL CDCl₃.

  • Catalyst: Add 10 µL Pyridine-d5.

  • Incubate: 10 minutes at Room Temperature.

  • Measure: 1H NMR. The diastereomeric amide protons will show distinct chemical shifts (

    
     ppm).
    

References

  • Oregon State University. "1H NMR Chemical Shifts." Chemistry LibreTexts. [Link]

  • Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007. (Contextual reference for CSA methodology).
  • National Institutes of Health (NIH). "Synthesis of Morpholine-2,5-Diones." PubMed Central. [Link]

Sources

Comparative

Determining Enantiomeric Excess of 3-Substituted Morpholines: A Comparative Technical Guide

Topic: Determining Enantiomeric Excess of 3-Substituted Morpholines Content Type: Publish Comparison Guide Executive Summary 3-Substituted morpholines (e.g., 3-phenylmorpholine, 3-benzylmorpholine) are critical chiral ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Enantiomeric Excess of 3-Substituted Morpholines Content Type: Publish Comparison Guide

Executive Summary 3-Substituted morpholines (e.g., 3-phenylmorpholine, 3-benzylmorpholine) are critical chiral pharmacophores found in antidepressants (Reboxetine), NK1 antagonists (Aprepitant), and appetite suppressants (Phenmetrazine). Their enantiomeric purity is non-negotiable for regulatory compliance and biological efficacy. However, the secondary amine moiety and the conformational flexibility of the morpholine ring present specific analytical challenges, including peak tailing on silica supports and potential racemization under harsh derivatization conditions.

This guide objectively compares the three primary methodologies for determining enantiomeric excess (ee): Chiral HPLC/SFC , Chiral Gas Chromatography (GC) , and NMR Spectroscopy (using CDAs/CSAs) .

Part 1: Comparative Analysis & Decision Matrix

Performance Comparison Table

The following data synthesizes performance metrics for 3-substituted morpholines based on standard laboratory workflows.

FeatureMethod A: Chiral HPLC/SFC Method B: Chiral GC Method C: 1H/19F NMR (Mosher's)
Primary Mechanism 3-Point Interaction (H-bond,

, steric)
Volatility + Inclusion (Cyclodextrin)Diastereomeric Chemical Shift Non-equivalence (

)
Resolution (

)
High (

typical)
Very High (

possible)
Moderate (Dependent on

magnitude)
Sample Prep Minimal (Dilute & Shoot)Moderate (Derivatization often required)High (Chemical reaction required)
Throughput High (10-20 min/run)Moderate (20-40 min/run)Low (Reaction time + NMR acquisition)
Sensitivity (LOD) High (UV/Vis or MS detection)High (FID/MS)Low (Requires mg quantities)
Cost Per Sample Low (after column purchase)LowHigh (Cost of deuterated solvents + reagents)
Risk Factor Amine tailing (requires basic additives)Thermal degradation/racemizationKinetic resolution (incomplete reaction)
Decision Matrix Workflow

Use this logic flow to select the optimal method for your specific stage of development.

MethodSelection Start Start: 3-Substituted Morpholine Sample IsVolatile Is the derivative volatile & thermally stable? Start->IsVolatile HasUV Does it have a chromophore (e.g., Phenyl)? IsVolatile->HasUV No / Unsure MethodGC Method B: Chiral GC (Best for non-UV active) IsVolatile->MethodGC Yes (e.g., N-alkylated) HighThroughput Need to analyze >10 samples/day? HasUV->HighThroughput Yes MethodNMR Method C: NMR w/ Mosher's Acid (Best for early R&D/Absolute Config) HasUV->MethodNMR No (Aliphatic substituents) ChiralColumn Is a Chiral Column Available? HighThroughput->ChiralColumn Yes HighThroughput->MethodNMR No MethodHPLC Method A: Chiral HPLC/SFC (Standard for QC/Process) ChiralColumn->MethodHPLC Yes ChiralColumn->MethodNMR No

Figure 1: Decision matrix for selecting the appropriate enantioselective analytical method.

Part 2: Detailed Methodologies

Method A: Chiral HPLC (The Gold Standard)

Best For: Routine QC, process monitoring, and compounds with aromatic substituents (e.g., 3-phenylmorpholine).

The Challenge: 3-substituted morpholines contain a secondary amine. On silica-based chiral stationary phases (CSPs), residual silanols can interact strongly with the amine, causing severe peak tailing. The Fix: Use immobilized polysaccharide columns (robust to solvents) and add basic modifiers (DEA or TEA) to the mobile phase.

Experimental Protocol
  • Column Selection:

    • Primary: Chiralpak IG or Chiralpak IA (Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Alternative: Chiralcel OD-H (coated) – Warning: Restricted solvent compatibility.

  • Mobile Phase Preparation:

    • Normal Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .

    • Note: The DEA is critical to suppress silanol interactions and sharpen the amine peak.

  • Sample Prep: Dissolve 1 mg of morpholine in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Lowering to 10°C can improve resolution if

      
      ).
      
    • Detection: UV @ 210 nm (aliphatic) or 254 nm (aromatic).

Data Validation:

  • Inject the racemate first to establish separation conditions.

  • Calculate Resolution (

    
    ). Target 
    
    
    
    .
Method B: Chiral Gas Chromatography (GC)

Best For: Volatile morpholines, non-UV active analogs, and complex reaction mixtures where HPLC solvents interfere.

The Challenge: Free amines can adsorb to the GC liner or column, leading to broad peaks. The Fix: Derivatization (Acetylation or Trifluoroacetylation) is almost always recommended to improve volatility and peak shape.

Experimental Protocol
  • Derivatization (In-situ):

    • Mix 5 mg sample with 100 µL Trifluoroacetic anhydride (TFAA) and 100 µL Ethyl Acetate.

    • Incubate at 60°C for 20 mins.

    • Evaporate excess reagent under

      
       stream; reconstitute in DCM.
      
  • Column Selection:

    • Cyclodextrin-based phases (e.g., Hydrodex-

      
      -TBDAc or Chirasil-Dex CB).
      
  • Conditions:

    • Carrier Gas: Helium (constant flow 1.0 mL/min).

    • Inlet: Split mode (50:1), 250°C.

    • Oven Program: 100°C (hold 1 min)

      
       5°C/min 
      
      
      
      180°C.
    • Detector: FID @ 250°C.

Method C: NMR Spectroscopy with Mosher's Acid

Best For: Early-stage R&D, assigning absolute configuration, or when no chiral column is available.

Mechanism: Reaction of the chiral secondary amine (morpholine) with an enantiopure acid chloride (e.g., (R)-(-)-MTPA-Cl) creates two diastereomeric amides. These diastereomers exhibit distinct chemical shifts in


 and 

NMR due to the anisotropic shielding effect of the phenyl group.

MosherMechanism Reactants Racemic Morpholine + (R)-MTPA-Cl Reaction Amide Bond Formation (DCM / Pyridine) Reactants->Reaction Products Diastereomers: (R,R)-Amide + (R,S)-Amide Reaction->Products NMR NMR Analysis (Distinct F-19 or H-1 Signals) Products->NMR

Figure 2: Workflow for Mosher's amide derivatization.

Experimental Protocol (Self-Validating)
  • Reaction:

    • In a clean vial, dissolve 10 mg 3-substituted morpholine in 0.6 mL

      
      .
      
    • Add 3.0 eq. Pyridine (dry).

    • Add 1.2 eq. (R)-(-)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
    • Shake for 15 mins (monitor by TLC).

  • Analysis:

    • Transfer directly to an NMR tube (no workup needed if reagents are clean, otherwise wash with 1M HCl).

    • Acquire

      
       NMR:  This is superior to 
      
      
      
      NMR because the
      
      
      group is a singlet, simplifying integration.
    • Acquire

      
       NMR:  Focus on the methoxy (
      
      
      
      ) region (
      
      
      3.5 ppm) or the morpholine ring protons.
  • Calculation:

    • Integrate the two distinct

      
       peaks (or 
      
      
      
      peaks).
    • 
      .
      

Critical Control: Ensure the reaction goes to completion. If the reaction is incomplete, kinetic resolution (one enantiomer reacting faster than the other) can falsify the ee result. Always use excess MTPA-Cl.

Part 3: References

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.[1] Link[1]

  • Phenomenex. (2023). Chiral HPLC Separations: Technical Guide. Link

  • Suckow, R. F. (1997). Enantiomeric determination of the phenylmorpholinol metabolite of bupropion in human plasma using coupled achiral-chiral liquid chromatography.[2] Biomedical Chromatography, 11(3), 174-179. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][3] Chemical Reviews, 104(1), 17-118. Link

Sources

Validation

A Senior Application Scientist's Guide to Scaffold Selection: (S)-Morpholin-3-ylmethanamine vs. Piperazine Analogs in Drug Discovery

Introduction: The Strategic Choice of a Core Scaffold In the intricate process of drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the physicochemical properties,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of a Core Scaffold

In the intricate process of drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a lead candidate. Among the plethora of heterocyclic systems, morpholine and piperazine rings are workhorse scaffolds, frequently incorporated by medicinal chemists to imbue molecules with desirable properties. This guide provides an in-depth comparison of two specific, yet broadly representative, structural motifs: the chiral (S)-Morpholin-3-ylmethanamine and the versatile class of piperazine analogs.

While both are six-membered saturated heterocycles, their subtle structural and electronic differences dictate distinct applications and strategic advantages. Piperazine, with its symmetrical 1,4-diamine structure, is a "privileged scaffold," found in over 100 FDA-approved drugs, celebrated for its ability to enhance aqueous solubility and provide two convenient handles for synthetic diversification.[1][2][3] In contrast, (S)-Morpholin-3-ylmethanamine offers a chiral framework with reduced basicity and a fixed hydrogen bond acceptor, presenting a more nuanced tool for fine-tuning molecular interactions and metabolic stability.

This guide moves beyond a simple catalog of features, offering a comparative analysis grounded in experimental data and mechanistic reasoning. We will dissect the molecular architecture, compare pharmacological outcomes, detail synthetic accessibility, and provide validated experimental protocols to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions in scaffold selection.

Molecular Architecture and Physicochemical Consequences

The foundational differences between these scaffolds lie in their atomic composition and stereochemistry, which directly translate to distinct physicochemical properties.

(S)-Morpholin-3-ylmethanamine is a substituted morpholine featuring an exocyclic primary amine. Its key architectural features are:

  • An Ether Linkage: The oxygen atom reduces the basicity of the ring nitrogen compared to piperazine, which can be crucial for mitigating off-target effects, such as hERG channel inhibition. This oxygen can also act as a hydrogen-bond acceptor in ligand-receptor interactions.[4]

  • A Chiral Center: The stereocenter at the C3 position introduces three-dimensionality, allowing for specific, stereoselective interactions with chiral biological targets like enzyme active sites.[5] The (S)-enantiomer, for instance, has shown significantly higher affinity for certain microbial targets.[5]

  • A Primary Amine: The methanamine group provides a primary amine, a key site for further functionalization and a potent hydrogen bond donor.

Piperazine Analogs are defined by a symmetrical six-membered ring containing two opposing nitrogen atoms.[3] This structure leads to:

  • Dual Nitrogen Functionality: Both nitrogen atoms can be functionalized, offering extensive opportunities for synthetic diversification to modulate potency, selectivity, and pharmacokinetic (ADME) properties.[6][7]

  • Higher Basicity: With two basic nitrogen atoms, the piperazine ring generally increases the water solubility of a compound, a property often sought to improve oral bioavailability.[3] However, this higher basicity can also lead to increased interaction with acidic off-targets.

  • Structural Rigidity and Polarity: The piperazine ring imparts a degree of conformational rigidity and a large polar surface area, which can enhance target affinity and specificity.[3][7]

G cluster_0 (S)-Morpholin-3-ylmethanamine cluster_1 Generic Piperazine Analog a caption_a Chiral center and reduced basicity. b caption_b Symmetrical, dual N-functionality.

Caption: Core structures of (S)-Morpholin-3-ylmethanamine and a generic piperazine analog.

Comparative Physicochemical Data

The following table summarizes the key physicochemical differences, providing a quantitative basis for scaffold selection.

Property(S)-Morpholin-3-ylmethanaminePiperazine (unsubstituted)Rationale & Implications in Drug Design
Molecular Formula C₅H₁₂N₂O[5]C₄H₁₀N₂The presence of oxygen in the morpholine scaffold increases molecular weight and alters polarity.
Molecular Weight 116.16 g/mol [5][8]86.14 g/mol A minor difference, but important for calculating ligand efficiency.
pKa ~9.5 (amine), ~7.0 (ring N)pKa1 ≈ 5.6, pKa2 ≈ 9.7The morpholine oxygen lowers the basicity of the adjacent nitrogen, reducing potential for off-target ionic interactions. Piperazine's dual basicity strongly enhances aqueous solubility.[4]
Calculated logP -1.3 to -0.9-1.1Both are hydrophilic scaffolds, but piperazine's properties are highly tunable with N-substituents.
Key Structural Feature Chiral center, H-bond accepting oxygenTwo basic, functionalizable nitrogensMorpholine offers stereospecificity and a fixed H-bond acceptor. Piperazine offers synthetic versatility and a robust way to increase solubility.[3]

Pharmacological Profiles and Strategic Applications

The choice between these scaffolds is often dictated by the therapeutic target and the desired pharmacological outcome.

(S)-Morpholin-3-ylmethanamine: A Scaffold for Specificity and Metabolic Tuning

The morpholine moiety is a versatile pharmacophore found in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antibacterial agents.[9][10] The (S)-Morpholin-3-ylmethanamine scaffold, in particular, is leveraged for:

  • Kinase and Protease Inhibition: The defined stereochemistry and the ability of the primary amine to be modified make it an excellent starting point for inhibitors that require precise orientation within an active site, such as for HIV-1 protease or Bruton's tyrosine kinase (BTK).[5]

  • Improving Metabolic Stability: The replacement of a more metabolically labile group (like a piperidine or piperazine) with a morpholine can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The ether oxygen is less prone to metabolism than the second nitrogen of a piperazine.

Piperazine Analogs: The Privileged Scaffold for Broad Applicability

Piperazine is one of the most ubiquitous heterocycles in medicinal chemistry, forming the core of numerous blockbuster drugs like Imatinib and Sildenafil.[6][11] Its broad utility stems from its ability to:

  • Target Diverse Biological Systems: Piperazine derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antipsychotic, anticonvulsant, anti-inflammatory, and cytotoxic effects.[11][12]

  • Modulate CNS Activity: The piperazine scaffold is a common feature in neuroactive agents, where it can modulate neurotransmitter systems and ion channels.[13] Its basicity allows it to exist in a protonated state, which can be crucial for interacting with targets like GPCRs.

  • Enhance Pharmacokinetic Properties: The primary role of piperazine in many drug candidates is to improve ADME properties. It reliably increases water solubility and can improve oral bioavailability.[3][7] Studies have shown that piperazine side chains can lead to better liver microsomal stability compared to piperidine analogs.[14]

G Target Therapeutic Target & Desired Properties Morpholine (S)-Morpholin-3-ylmethanamine Target->Morpholine Select For Piperazine Piperazine Analogs Target->Piperazine Select For Prop_M1 Need for Stereospecificity Morpholine->Prop_M1 Prop_M2 Reduced Basicity Required (e.g., avoid hERG) Morpholine->Prop_M2 Prop_M3 Introduce H-Bond Acceptor Morpholine->Prop_M3 Prop_P1 Maximize Aqueous Solubility Piperazine->Prop_P1 Prop_P2 Need for Diverse SAR (Two substitution points) Piperazine->Prop_P2 Prop_P3 Targeting GPCRs/Ion Channels Piperazine->Prop_P3

Caption: Decision logic for selecting between morpholine and piperazine scaffolds.

Synthesis and Experimental Protocols

The ease and efficiency of synthesis are critical factors in drug development, particularly during the lead optimization phase where rapid generation of analogs is required.

Synthesis of (S)-Morpholin-3-ylmethanamine

Achieving the correct stereochemistry is the primary challenge. Common strategies involve asymmetric synthesis or chiral resolution.[5][15]

Protocol: Synthesis via Enzymatic Resolution [5] This protocol is based on established methods for analogous compounds and represents a reliable route to high enantiomeric purity.

  • Step 1: Racemic Synthesis. Synthesize racemic morpholin-3-ylmethanamine via reductive amination of morpholin-3-one with ammonium acetate and a reducing agent like sodium cyanoborohydride.

  • Step 2: Acetylation. Protect the primary amine of the racemic mixture by reacting it with acetic anhydride to form the corresponding acetamide.

  • Step 3: Enzymatic Resolution. Subject the racemic morpholine acetamide to lipase-catalyzed asymmetric hydrolysis. The lipase will selectively hydrolyze one enantiomer (e.g., the (R)-acetamide) back to the amine, leaving the desired (S)-acetamide unreacted. This typically achieves an enantiomeric excess of >98%.

  • Step 4: Separation. Separate the unreacted (S)-acetamide from the hydrolyzed (R)-amine using standard chromatographic techniques (e.g., column chromatography).

  • Step 5: Deprotection. Hydrolyze the purified (S)-acetamide under acidic or basic conditions to yield the final product, (S)-Morpholin-3-ylmethanamine.

  • Validation: Confirm purity and stereochemistry using HPLC with a chiral column and by measuring the specific optical rotation.

Synthesis of Piperazine Analogs

The synthesis of piperazine derivatives is typically more straightforward, with a focus on the functionalization of the nitrogen atoms.[2]

Protocol: N-Arylation of Piperazine via Buchwald-Hartwig Amination This is a standard and highly versatile method for creating libraries of N-aryl piperazines.

  • Step 1: Reagent Preparation. In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the starting aryl halide (1.0 eq), piperazine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Step 2: Solvent Addition. Add a dry, degassed solvent such as toluene or dioxane.

  • Step 3: Reaction. Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Step 4: Workup. Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Step 5: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_0 Workflow: (S)-Morpholin-3-ylmethanamine cluster_1 Workflow: Piperazine Analogs M1 Racemic Synthesis (e.g., Reductive Amination) M2 Protection/Derivatization M1->M2 M3 Chiral Resolution (Enzymatic or Crystallographic) M2->M3 M4 Separation of Enantiomers M3->M4 M5 Deprotection M4->M5 M6 Final Chiral Product M5->M6 P1 Piperazine Core P2 N-Functionalization (e.g., Buchwald-Hartwig, Alkylation) P1->P2 P3 Optional Second N-Functionalization P2->P3 P4 Purification P3->P4 P5 Final Analog Library P4->P5

Sources

Comparative

Bioavailability comparison of morpholine vs piperidine scaffolds

Executive Summary: The Scaffold Hop Decision In medicinal chemistry, the "scaffold hop" between piperidine and morpholine is a classic strategy used to modulate physicochemical properties without drastically altering the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hop Decision

In medicinal chemistry, the "scaffold hop" between piperidine and morpholine is a classic strategy used to modulate physicochemical properties without drastically altering the overall topology of a drug candidate.

  • Piperidine is the scaffold of choice for maximizing lipophilic interaction and basicity, often driving higher potency (

    
    ) through strong ionic interactions (pKa ~11). However, it frequently suffers from metabolic liabilities (hydroxylation) and poor aqueous solubility.
    
  • Morpholine acts as a bioisostere that lowers lipophilicity (

    
    LogP 
    
    
    
    -1.2) and basicity (pKa ~8.3). It is primarily deployed to fix "molecular obesity" (high LogP), improve solubility, and block metabolic hotspots found on the piperidine ring.

Verdict: Switch to Morpholine if your lead compound suffers from high intrinsic clearance (


) or solubility-limited absorption. Stick with Piperidine  if membrane permeability is low or if the basic nitrogen is critical for target binding (e.g., salt bridge formation in the active site).

Physicochemical Foundations

The bioavailability (


) of a drug is governed by the interplay of solubility, permeability, and clearance. The structural difference of a single oxygen atom creates massive shifts in these parameters.
Comparative Data Table
ParameterPiperidine ScaffoldMorpholine ScaffoldImpact on Bioavailability
Structure 6-membered ring (1 N)6-membered ring (1 N, 1 O)Morpholine O-atom acts as H-bond acceptor.[1]
Basicity (pKa) ~11.0 (Strong Base)~8.3 (Weak Base)Morpholine is less ionized at physiological pH (7.4), potentially aiding passive diffusion despite lower lipophilicity.
Lipophilicity (

LogP)
Baseline-1.0 to -1.5 decreaseMorpholine significantly improves aqueous solubility.
Polar Surface Area (PSA) Lower (~12 Ų)Higher (~21 Ų)Morpholine increases polarity, reducing blood-brain barrier (BBB) penetration relative to piperidine.
Metabolic Liability High (Oxidation prone)Low to ModerateMorpholine blocks the C4 metabolic soft spot.
The "Why" Behind the Data
  • The Oxygen Effect: The ether oxygen in morpholine withdraws electron density from the nitrogen via the sigma bond (inductive effect), lowering the pKa by nearly 3 units compared to piperidine. This makes morpholine less likely to be trapped in acidic compartments (lysosomes) and alters its pH-dependent solubility profile in the gut.

  • Solubility vs. Permeability: Piperidine promotes permeability via lipophilicity but risks precipitation in the intestinal lumen. Morpholine promotes solubility via hydrogen bonding but risks low permeability if the molecule becomes too polar (LogD < 1).

ADME & Pharmacokinetic Profiling

Metabolic Stability (Microsomal Clearance)

The primary driver for switching to morpholine is to reduce Intrinsic Clearance (


) .
  • Piperidine Failure Mode: The carbons

    
     to the nitrogen are prone to CYP450-mediated oxidation (N-dealkylation or ring hydroxylation). The C4 position is also a common site for oxidation.
    
  • Morpholine Solution: The oxygen atom at position 4 is metabolically inert to oxidation. Furthermore, the electronic withdrawal deactivates the

    
    -carbons, making the ring generally resistant to CYP attack.
    
    • Note: While more stable, morpholine is not immune. It can undergo ring opening (oxidative cleavage) under aggressive conditions, though this is slower than piperidine hydroxylation.

Bioavailability Equation ( )


  • 
     (Fraction Absorbed): 
    
    • Piperidine: High

      
       due to lipophilicity, provided the dose dissolves.
      
    • Morpholine: High

      
       due to high solubility preventing precipitation, provided LogP isn't < 0.
      
  • 
     (Hepatic Extraction): 
    
    • Piperidine: Often High (High First Pass Metabolism).

    • Morpholine: Typically Low (Improved Metabolic Stability).

Decision Logic & Workflow

Use the following logic flow to determine the appropriate scaffold for your lead optimization.

ScaffoldSelection Start Lead Compound Optimization (Piperidine Core) CheckSol Is Kinetic Solubility < 10 µM? Start->CheckSol CheckMet Is Microsomal CL_int High? CheckSol->CheckMet No (Solubility OK) Morpholine Switch to MORPHOLINE (Fixes Sol/Metab) CheckSol->Morpholine Yes (Solubility Issue) CheckPotency Is Basicity Critical for Binding? CheckMet->CheckPotency Yes (Metabolic Issue) Piperidine Retain PIPERIDINE (Optimize Substituents) CheckMet->Piperidine No (Stable) CheckPotency->Morpholine No (Can sacrifice pKa) SubstPiperidine Modify Piperidine (Add F or Methyl blocker) CheckPotency->SubstPiperidine Yes (Need Basic N) SubstPiperidine->Piperidine Re-test

Figure 1: Decision tree for scaffold hopping between piperidine and morpholine based on ADME liabilities.

Experimental Protocols

To validate the choice between scaffolds, you must run these two self-validating assays.

Protocol A: Comparative Microsomal Stability (Phase I Metabolism)

Objective: Determine intrinsic clearance (


) differences between the piperidine and morpholine analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) or Testosterone.

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc 1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL Ice-cold ACN (stops CYP450 activity).

  • Analysis: Centrifuge (4000g, 20 min) to pellet protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    
    
Protocol B: Kinetic Solubility Assay

Objective: Confirm if the morpholine substitution improved solubility limits.

Workflow:

  • Preparation: Prepare 10 mM stock of both analogs in DMSO.

  • Spiking: Spike compounds into PBS (pH 7.4) to reach target concentrations (e.g., 1, 10, 50, 100, 500 µM) in a 96-well plate. Final DMSO < 1%.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Success Criteria: The morpholine analog should demonstrate >3x solubility compared to the piperidine analog to justify the scaffold hop.

Case Study Analysis

Example: FGFR Inhibitors (Quinoxaline Derivatives) In a study optimizing FGFR inhibitors, researchers compared piperazine, piperidine, and morpholine scaffolds attached to a quinoxaline core.[2][3]

  • Observation: The piperidine analog showed high potency but poor metabolic stability (

    
     min).
    
  • Intervention: Swapping to morpholine increased stability (

    
     min) and solubility.
    
  • Trade-off: In this specific SAR (Structure-Activity Relationship), the morpholine analog lost some cytotoxic potency against specific cell lines (A549) because the lower basicity reduced binding affinity in the ATP pocket.

  • Resolution: The team eventually utilized a substituted piperazine to balance the properties, highlighting that while morpholine fixes ADME, it must not destroy the pharmacophore.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link]

  • Khamitova, et al. (2023).[4] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Mullard, A. (2016). FDA drug approvals. Nature Reviews Drug Discovery. (Reference for general scaffold prevalence in approved drugs). Retrieved from [Link]

Sources

Validation

Validating Absolute Configuration of 3-Aminomethylmorpholine: A Technical Comparison Guide

Executive Summary The validation of absolute configuration for 3-aminomethylmorpholine (3-AMM) is a critical quality gate in the synthesis of kinase inhibitors and GPCR ligands. The C3 chiral center dictates the spatial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of absolute configuration for 3-aminomethylmorpholine (3-AMM) is a critical quality gate in the synthesis of kinase inhibitors and GPCR ligands. The C3 chiral center dictates the spatial orientation of the exocyclic aminomethyl group, directly influencing pharmacophore binding.

This guide objectively compares the three primary validation methodologies: Vibrational Circular Dichroism (VCD) , X-ray Crystallography (via Derivatization) , and NMR Chiral Solvating Agents (Mosher’s Method) .

Key Finding: While X-ray crystallography remains the "gold standard" for definitive proof, VCD has emerged as the superior high-throughput solution for 3-AMM due to its ability to analyze the molecule directly in solution without the need for crystallization or heavy-atom derivatization.

Technical Analysis of Validation Methods

Method A: Vibrational Circular Dichroism (VCD)

The Modern Solution-Phase Standard

VCD measures the differential absorption of left and right circularly polarized infrared light (


).[1] For 3-AMM, this method is particularly powerful because it probes the entire molecular framework, including the flexible morpholine ring conformations.
  • Mechanism: The experimental VCD spectrum is compared against a theoretical spectrum generated via Density Functional Theory (DFT).

  • Critical Requirement: Accurate conformational sampling. The morpholine ring adopts chair conformations, and the exocyclic aminomethyl group has rotational freedom. The Boltzmann-weighted average of these conformers must be calculated.

  • Pros: No crystallization required; non-destructive; determines absolute configuration (

    
    ) directly in solution.
    
  • Cons: Requires significant computational resources (DFT); sensitive to solvent effects.

Method B: X-Ray Crystallography (with Derivatization)

The Absolute Proof

Direct X-ray analysis of 3-AMM is challenging because the molecule consists of light atoms (C, H, N, O), which possess weak anomalous scattering power (low Flack parameter confidence) unless using specialized Cu-K


 sources and high-quality crystals.
  • Mechanism: To validate 3-AMM reliably, one must introduce a "heavy atom" to serve as an anomalous scatterer.

  • Protocol: Derivatization of the primary amine with 4-bromobenzoyl chloride . The bromine atom provides a strong anomalous signal, allowing unambiguous assignment of the C3 center relative to the heavy atom.

  • Pros: Unquestionable legal/regulatory proof; provides full 3D structural data.

  • Cons: Destructive (requires chemical modification); time-consuming crystal growth; derivatization may alter the very stereochemistry you are trying to measure if not careful (though unlikely at C3).

Method C: NMR with Mosher’s Acid (MPA)

The Benchtop "Quick Check"

This method utilizes the magnetic anisotropy of the phenyl ring in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).
  • Mechanism: 3-AMM is reacted with both (

    
    )- and (
    
    
    
    )-MTPA chloride to form diastereomeric amides. The primary amine is the target nucleophile. The difference in chemical shifts (
    
    
    ) of the neighboring protons (morpholine ring protons) correlates to the spatial arrangement.
  • Pros: Fast; accessible instrumentation (standard 400/500 MHz NMR).

  • Cons: High risk of error for flexible molecules like morpholine; requires high purity; indirect determination.

Comparative Performance Data

The following table summarizes the operational metrics for validating 3-AMM configuration.

MetricVCD Spectroscopy X-Ray (Derivatized) NMR (Mosher's)
Confidence Level High (>98%)Absolute (100%) Moderate (85-90%)
Sample State Solution (CDCl3/DMSO)Single CrystalSolution (Derivatized)
Sample Required 5–10 mg (Recoverable)20–50 mg (Destructive)5 mg (Destructive)
Time to Result 24–48 Hours (incl. DFT)1–2 Weeks (Crystallization)4–6 Hours
Cost Efficiency ModerateHighLow
Primary Risk Poor DFT conformational fitFailure to crystallizeAmbiguous

values

Strategic Decision Pathways

The following diagrams illustrate the logical flow for selecting and executing the validation method.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: 3-AMM Sample IsCrystal Is the sample crystalline? Start->IsCrystal HeavyAtom Does it have a heavy atom? IsCrystal->HeavyAtom Yes NoCrystal Sample is Oil/Amorphous IsCrystal->NoCrystal No Derivatize Derivatize w/ p-Bromobenzoyl Cl HeavyAtom->Derivatize No XRay X-Ray Diffraction HeavyAtom->XRay Yes Derivatize->XRay VCD_Check Is VCD Available? NoCrystal->VCD_Check VCD_Exp VCD Spectroscopy (Recommended) VCD_Check->VCD_Exp Yes NMR_Mosher NMR Mosher Analysis (Preliminary Only) VCD_Check->NMR_Mosher No

Caption: Decision matrix for selecting the validation method based on physical state and resource availability.

Diagram 2: VCD Validation Workflow

VCDWorkflow cluster_Exp Experimental Path cluster_Comp Computational Path (DFT) Input 3-AMM Enantiomer FTIR FT-IR Measurement Input->FTIR ConfSearch Conformational Search (MMFF/PM6) Input->ConfSearch VCD_Spec VCD Spectrum Collection FTIR->VCD_Spec Compare Compare Exp vs Calc (Simlarity Score) VCD_Spec->Compare GeoOpt Geometry Optimization (B3LYP/6-31G*) ConfSearch->GeoOpt FreqCalc Frequency & VCD Calc GeoOpt->FreqCalc Boltz Boltzmann Weighting FreqCalc->Boltz Boltz->Compare Result Assign Absolute Config (R or S) Compare->Result

Caption: The dual-path workflow for VCD validation, combining experimental data with theoretical modeling.

Detailed Experimental Protocol: The "Combined Approach"

For high-value pharmaceutical intermediates, relying on a single method can be risky. The following protocol utilizes VCD for primary assignment and Derivatization as a contingency.

Phase 1: VCD Spectral Acquisition (Non-Destructive)
  • Sample Prep: Dissolve 5–10 mg of 3-AMM in 150

    
    L of CDCl
    
    
    
    or DMSO-
    
    
    . Concentration should be approx. 0.1 M.
  • Cell Selection: Use a BaF

    
     cell with a path length of 100 
    
    
    
    m.
  • Acquisition: Collect VCD spectra (typically 4-hour block averaging) on a chiral IR spectrometer (e.g., BioTools ChiralIR).

  • Baseline: Subtract the solvent baseline. Note: If the racemic mixture is available, subtract the racemate spectrum to eliminate artifacts.

Phase 2: Computational Modeling (In Silico)
  • Conformational Search: Use Monte Carlo or Molecular Dynamics (MMFF94 force field) to generate conformers. 3-AMM will likely show chair conformations with the aminomethyl group equatorial or axial.

  • Optimization: Optimize geometries using DFT at the B3LYP/6-31G(d) level (or higher, e.g., 6-311++G(d,p)) including an IEFPCM solvent model.

  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths.

  • Comparison: Overlay the Boltzmann-weighted calculated spectrum with the experimental spectrum. Look for key "marker bands" in the fingerprint region (1000–1400 cm

    
    ).
    
Phase 3: Contingency - Bromobenzamide Derivatization

Only proceed if VCD results are ambiguous (Similarity Score < 0.8).

  • Reaction: Dissolve 3-AMM (0.5 mmol) in DCM. Add Et

    
    N (1.2 eq).
    
  • Addition: Slowly add 4-bromobenzoyl chloride (1.1 eq) at 0°C. The primary amine reacts preferentially over the secondary morpholine amine due to steric accessibility.

  • Workup: Wash with NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from EtOH/Hexane by slow evaporation to yield needles suitable for X-ray diffraction.

References

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][3] Chirality.[3][4][5][6][7][8][9][10][11][12] Link

  • Flack, H. D. (1983).[13] On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[4][6][8][10][12][14][15] Chemical Reviews. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chirality.[3][4][5][6][7][8][9][10][11][12] Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[8][10] Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society.[8] Link

Sources

Comparative

Advanced Stereochemical Analysis of Chiral Morpholines via 13C NMR

Topic: C13 NMR Chemical Shifts for Chiral Morpholine Carbons Content Type: Publish Comparison Guide Executive Summary In the high-stakes environment of drug discovery, chiral morpholines represent a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts for Chiral Morpholine Carbons Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of drug discovery, chiral morpholines represent a privileged scaffold, appearing in numerous bioactive compounds (e.g., reboxetine, gefitinib).[1] However, establishing their absolute configuration (AC) and enantiomeric excess (ee) remains a critical bottleneck.[1][2]

While Chiral HPLC is the industry standard for quantifying ee, it offers zero structural insight.[1] 13C NMR spectroscopy , particularly when coupled with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs), offers a superior alternative for structural elucidation and configuration assignment.[1][2] This guide objectively compares 13C NMR against 1H NMR and HPLC, providing field-proven protocols for analyzing chiral morpholine carbons.[1]

Part 1: Comparative Analysis – The "Product" vs. Alternatives

In this context, the "product" is the 13C NMR Analysis Workflow . We compare its performance against the two dominant alternatives: 1H NMR and Chiral HPLC.[1]

Table 1: Performance Matrix for Chiral Morpholine Analysis[2]
Feature13C NMR Analysis 1H NMR Analysis Chiral HPLC / SFC
Primary Utility Absolute Configuration (AC) & Structural ProofRapid ee% screeningPrecise ee% Quantification
Resolution (

)
Superior (>0.5 ppm) .[1][2] Large dispersion range (0–200 ppm) prevents signal overlap.[1][2]Poor (<0.05 ppm) .[1][2] Signals often overlap, especially in complex scaffolds.[1]Excellent . Physical separation of enantiomers.
Structural Insight High . Directly probes the carbon skeleton (C2/C3/C5/C6).[1][2]Medium . Indirect probing via protons; often obscured by coupling.[1][2]None . Retention time gives no structural data.[1]
Sample Requirement High (~10–30 mg).[1][2] Low sensitivity of

C nucleus.[1][2]
Low (~1–5 mg).[1][2] High sensitivity.Low (<1 mg).[1][2] High sensitivity.
Throughput Low (Long acquisition times).[1][2]High (Minutes per scan).[1][2]Medium (Method development can take days).[1][2]
Cost Efficiency High .[1] Uses standard NMR tubes/solvents.[1] No expensive chiral columns needed.[1]High . Standard setup.Low . Requires expensive, specific chiral columns.[1]

The Verdict: Use 13C NMR when you need to assign the stereochemistry of a new morpholine scaffold or when 1H NMR signals are hopelessly overlapped.[1] Use HPLC for routine batch-release quality control.[1]

Part 2: Technical Deep Dive – 13C Chemical Shifts

The morpholine ring consists of two distinct carbon environments: the ether carbons (C2, C6) and the amine carbons (C3, C5).[1] In chiral morpholines, substituents break the symmetry, making all four carbons magnetically non-equivalent.[1]

Mechanism: Diastereomeric Anisochrony

To differentiate enantiomers by NMR, they must be converted into diastereomers.[1][3] This creates Diastereomeric Anisochrony (


) , where the chemical shift of a specific carbon in the (

)-enantiomer differs from the (

)-enantiomer.[2]
  • Covalent Method (Mosher's): Reacting morpholine with a chiral acid (e.g., MTPA) forms stable diastereomeric amides.[1][2]

  • Non-Covalent Method (CSAs): Transient hydrogen bonding with a Chiral Solvating Agent creates a fast-exchange diastereomeric environment.[1][2]

Table 2: Typical 13C NMR Chemical Shifts for Morpholine Carbons

Values are approximate (in CDCl


) and shift based on N-substitution.
Carbon PositionEnvironmentTypical Shift (ppm)Effect of Chiral Derivatization (Mosher Amide)
C2 / C6

to Oxygen
66.0 – 68.0 Moderate

.[1][2] Sensitive to C2/C6 substituents.[1]
C3 / C5

to Nitrogen
45.0 – 54.0 High

.[1] Proximity to the chiral auxiliary (on N) maximizes splitting.[1][2]
N-Substituent

-Alkyl /

-Acyl
Variable Critical Probe . The

-carbon of the substituent often shows the largest separation.[1]
Carbonyl (C=O) Amide (Mosher)155.0 – 165.0 Low

.[1][2] Usually not diagnostic for configuration.[1]

Expert Insight: In


-Mosher amides of morpholine, the C3 and C5 carbons  (adjacent to the nitrogen) typically show the largest chemical shift differences (

ppm) between diastereomers, making them the most reliable probes for assigning configuration.
Part 3: Experimental Protocols
Method A: The "Gold Standard" – Mosher's Amide Analysis

Objective: Determine the Absolute Configuration (AC) of a secondary chiral morpholine.[1]

Principle: You synthesize two samples: one with (


)-MTPA and one with (

)-MTPA.[1][2] The anisotropic shielding of the phenyl group in the MTPA moiety causes predictable upfield/downfield shifts.[1]

Protocol:

  • Synthesis:

    • Dissolve chiral morpholine (0.1 mmol) in dry CH

      
      Cl
      
      
      
      (1 mL).
    • Add DCC (1.2 eq) and DMAP (0.1 eq).

    • Add (

      
      )-(-)-
      
      
      
      -methoxy-
      
      
      -(trifluoromethyl)phenylacetic acid ((
      
      
      )-MTPA, 1.1 eq).
    • Stir for 2 hours. Filter precipitate.[1] Concentrate filtrate.[1][4]

    • Repeat parallel reaction with (

      
      )-(+)-MTPA.
      
  • NMR Acquisition:

    • Dissolve crude amides in CDCl

      
      .
      
    • Acquire 13C{1H} NMR (minimum 256 scans for good S/N).[1][2]

  • Analysis:

    • Tabulate chemical shifts (

      
      ) for C3, C5, and side-chain carbons for both (
      
      
      
      )-amide and (
      
      
      )-amide.[1][2]
    • Calculate

      
      .[1][2]
      
    • Interpretation: Construct a spatial model. Substituents with positive

      
        reside on the side of the plane shielded by the (
      
      
      
      )-reagent's phenyl group (and vice versa).[2]
Method B: Rapid Screening – Chiral Solvating Agents (CSAs)

Objective: Quickly estimate ee% without chemical synthesis.[1][2]

Protocol:

  • Sample Prep: Dissolve ~10 mg of chiral morpholine in 0.6 mL CDCl

    
    .
    
  • Reference Scan: Acquire a standard 13C NMR spectrum.[1]

  • CSA Addition: Add 2–5 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol) or a chiral binaphthol derivative directly to the NMR tube.

  • Measurement: Shake well and acquire 13C NMR.

  • Result: Look for "splitting" of the C3/C5 signals.

    • Single peaks: Sample is enantiopure (or CSA failed).

    • Double peaks: Sample is racemic or scalemic.[1][5] Integration of the split peaks gives the ee%.[1]

Part 4: Visualization & Workflows[1]
Diagram 1: Workflow for Absolute Configuration Assignment

This flowchart guides the researcher through the decision-making process for analyzing chiral morpholines.

MorpholineAnalysis Start Start: Chiral Morpholine Sample Goal Define Goal Start->Goal Quant Quantify ee% only? Goal->Quant Routine QC Config Determine Absolute Configuration? Goal->Config R&D / Unknown HPLC Method: Chiral HPLC/SFC (High Precision, No Structural Data) Quant->HPLC NMR_Choice Choose NMR Method Config->NMR_Choice CSA Method: 13C NMR + CSA (Non-covalent, Rapid) NMR_Choice->CSA Quick Check Mosher Method: Mosher Amide Analysis (Covalent, Gold Standard) NMR_Choice->Mosher Definitive Proof Analyze Analyze Delta-Delta (S-R) Mosher->Analyze Model Construct Stereochemical Model Analyze->Model

Caption: Decision matrix for selecting the optimal analytical technique based on research goals (Quantification vs. Configuration).

Diagram 2: The Mosher Analysis Logic

Visualizing how the


 values correlate to spatial arrangement.

MosherLogic Step1 Synthesize (R)-MTPA Amide Step3 Measure 13C Shifts (C3, C5) Step1->Step3 Step2 Synthesize (S)-MTPA Amide Step2->Step3 Calc Calculate Δδ = δ(S) - δ(R) Step3->Calc Pos Δδ > 0 (Positive) Substituent is on Right Side Calc->Pos If Value > 0 Neg Δδ < 0 (Negative) Substituent is on Left Side Calc->Neg If Value < 0

Caption: Logical flow for interpreting Mosher Amide NMR data to assign absolute stereochemistry.

References
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link][1][2]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols. [Link][1][2]

  • Wenzel, T. J. (2018).[1][2] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] [Link][1][2]

  • Lankhorst, P. P., et al. (2018).[1][2][6] One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination.[1][6] Molecules. [Link][1][2][5][7][8]

  • Katritzky, A. R., et al. (2005).[1][2] 1H and 13C NMR spectra of N-substituted morpholines.[1][9][10][11] Magnetic Resonance in Chemistry. [Link][1][2]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.